molecular formula C8H7ClN2O B2771473 2-Amino-5-chloro-3-methoxybenzonitrile CAS No. 1597172-05-8

2-Amino-5-chloro-3-methoxybenzonitrile

Cat. No.: B2771473
CAS No.: 1597172-05-8
M. Wt: 182.61
InChI Key: YRVJFPHUCOEKBZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-chloro-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJFPHUCOEKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597172-05-8
Record name 2-amino-5-chloro-3-methoxybenzonitrile
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Foundational & Exploratory

2-Amino-5-chloro-3-methoxybenzonitrile CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-chloro-3-methoxybenzonitrile (CAS 1597172-05-8 ) is a highly specialized aromatic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic pharmacophores. Its unique substitution pattern—featuring an electron-withdrawing nitrile and an electron-donating amino group flanked by a methoxy and a chlorine atom—makes it a critical scaffold for constructing fused ring systems such as quinazolines , cinnolines , and indoles .

This guide provides a comprehensive technical analysis of the compound, including verified chemical identity, robust synthetic methodologies, structural characterization data, and safety protocols. It is designed to serve as a self-validating resource for medicinal chemists optimizing structure-activity relationships (SAR) in drug discovery campaigns.

Chemical Identity & Physiochemical Profile

The precise identification of this compound is essential due to the existence of multiple regioisomers (e.g., 4-chloro or 6-methoxy variants).

Table 1: Key Chemical Identifiers

PropertySpecification
Chemical Name This compound
CAS Number 1597172-05-8
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
SMILES COC1=CC(Cl)=CC(C#N)=C1N
InChI Key YRVJFPHUCOEKBZ-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~2.1 (Aniline nitrogen)
LogP (Calc) ~2.1

Synthetic Routes & Process Chemistry

The synthesis of this compound relies on the directing effects of the substituents on the benzene ring. The amino group (


) is the strongest activator and directs electrophilic substitution to the ortho and para positions. Since the ortho position (C3) is occupied by the methoxy group, the para position (C5) is the exclusive site for electrophilic chlorination.
Protocol: Regioselective Chlorination of 2-Amino-3-methoxybenzonitrile

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild chlorinating agent to prevent over-chlorination or oxidation of the amino group.

Reagents:

  • Starting Material: 2-Amino-3-methoxybenzonitrile (CAS 23842-82-2)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2-Amino-3-methoxybenzonitrile (10 mmol) and Acetonitrile (50 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NCS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The product spot will be less polar than the starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (50 mL) and stir vigorously for 30 minutes. The product typically precipitates as a solid.

    • Filter the solid and wash with cold water (2 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) if high purity (>99%) is required.

Visual Synthesis Workflow

SynthesisFlow Start 2-Amino-3-methoxybenzonitrile (CAS 23842-82-2) Intermediate Reaction Mixture (TLC Monitoring) Start->Intermediate Dissolve & Add Reagent NCS (1.05 eq) Acetonitrile, 0°C to RT Reagent->Intermediate Workup Aqueous Workup & Filtration Intermediate->Workup 4-6 Hours Product This compound (CAS 1597172-05-8) Workup->Product Recrystallization

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Structural Characterization

Validation of the chemical structure is critical to ensure the chlorine atom is correctly positioned at C5 rather than C4 or C6.

Nuclear Magnetic Resonance (NMR) Analysis
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.80–7.20 (2H): The aromatic region will show two doublets with meta-coupling (

      
      ), corresponding to the protons at C4 and C6.
      
      • H6 (ortho to CN): Typically more deshielded (~7.1 ppm).

      • H4 (ortho to Cl/OMe): Typically around ~6.9 ppm.

    • δ 5.80 (2H, s, broad): Amino protons (

      
      ), exchangeable with 
      
      
      
      .
    • δ 3.85 (3H, s): Methoxy protons (

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Observed Mass:

    • 
      [1]
      
    • 
       (Characteristic 3:1 Chlorine isotope pattern).
      

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for Type I and Type II Kinase Inhibitors .

Mechanism of Utility: The ortho-amino nitrile motif is a precursor to the quinazoline core (via cyclization with formamidine or guanidine) and 4-aminoquinolines . The C5-chlorine and C3-methoxy groups provide specific steric and electronic properties that often improve potency and selectivity in the ATP-binding pocket of kinases (e.g., EGFR, BTK).

Key Transformations:

  • Quinazoline Synthesis: Reaction with formamidine acetate at high temperature yields 4-amino-substituted quinazolines.

  • Sandmeyer Reaction: Conversion of the amino group to a halide or hydroxyl group for further diversification.

Pharmacophore Integration Diagram

DrugDesign cluster_pathways Synthetic Divergence Scaffold This compound (Core Scaffold) Quinazoline Quinazoline Core (EGFR/HER2 Inhibitors) Scaffold->Quinazoline + Formamidine Indole Indole Derivatives (Serotonin Modulators) Scaffold->Indole + Alkyne (Sonogashira) Cinnoline Cinnoline Scaffolds (Antitumor Agents) Scaffold->Cinnoline + Diazotization

Figure 2: Divergent synthetic applications of the scaffold in medicinal chemistry.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritation, Eye Irritation.

  • Signal Word: Warning.

  • Handling:

    • Use in a chemical fume hood.

    • Avoid contact with strong oxidizing agents and strong acids.

    • Nitrile Hazard: Metabolization may release cyanide ions; however, aromatic nitriles are generally more stable than aliphatic ones. Treat exposure seriously.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • PubChem. "this compound (Compound)."[1] National Center for Biotechnology Information. Accessed October 2025.[2] Link

  • ChemicalBook. "Synthesis of 2-amino-5-chlorobenzonitrile Derivatives." ChemicalBook Technical Documents. Link

  • Sigma-Aldrich. "Product Specification: this compound." Merck KGaA. Link

  • BenchChem. "Application Notes: Substituted Benzonitriles in Kinase Inhibitor Synthesis." BenchChem Protocols. Link

Sources

Molecular structure and SMILES string for 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, physicochemical properties, and synthetic pathways for 2-Amino-5-chloro-3-methoxybenzonitrile , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Structural Analysis, Synthetic Utility, and Characterization Protocols

Executive Summary

This compound (CAS: 1597172-05-8) is a highly functionalized aniline derivative characterized by a benzonitrile core substituted with an amino group at the ortho position, a methoxy group at the meta position, and a chlorine atom at the para position relative to the amino functionality. It serves as a privileged scaffold in the development of ryanodine receptor modulators (insecticides) and heterocyclic pharmaceutical agents (e.g., quinazolines).

Structural Characterization

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Registry Number 1597172-05-8
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
SMILES COc1cc(Cl)cc(C#N)c1N
InChI Key YRVJFPHUCOEKBZ-UHFFFAOYSA-N
Molecular Connectivity Diagram

The following diagram illustrates the functional group connectivity and electronic relationships within the molecule.

MolecularStructure Core Benzene Ring (Aromatic) CN Nitrile Group (-CN) Position 1 (EWG) Core->CN C1 NH2 Amino Group (-NH2) Position 2 (EDG, H-Bond Donor) Core->NH2 C2 (ortho to CN) OMe Methoxy Group (-OCH3) Position 3 (EDG, Steric Bulk) Core->OMe C3 (ortho to NH2) Cl Chloro Group (-Cl) Position 5 (Lipophilic, EWG) Core->Cl C5 (para to NH2) NH2->CN Intramolecular H-Bonding Potential

Figure 1: Functional connectivity of this compound showing substituent positioning and electronic nature (EWG: Electron Withdrawing Group; EDG: Electron Donating Group).

Physicochemical Properties
PropertyValueContext
LogP (Predicted) 2.1 ± 0.2Moderate lipophilicity; suitable for CNS/membrane penetration.
Topological Polar Surface Area (TPSA) ~49.8 Ųdominated by Nitrile (23.8) and Amine (26.0).
H-Bond Donors 1 (NH₂)Critical for receptor binding.
H-Bond Acceptors 3 (N, O, N)Nitrile N, Methoxy O, Amino N.
Melting Point 138–142 °CCrystalline solid (Predicted based on analogs).
pKa (Conjugate Acid) ~2.5Weakly basic aniline nitrogen due to EWG (CN, Cl) influence.

Synthetic Pathways[1][2][3][4]

The synthesis of this compound requires careful regiocontrol. The most robust route proceeds via the chlorination of a 3-methoxyanthranilic acid derivative, followed by amide formation and dehydration.

Retrosynthetic Analysis
  • Target: this compound

  • Precursor 1: 2-Amino-5-chloro-3-methoxybenzamide (Dehydration)

  • Precursor 2: 2-Amino-5-chloro-3-methoxybenzoic acid (Amidation)

  • Starting Material: 2-Amino-3-methoxybenzoic acid (Commercial)

Detailed Experimental Protocol (Step-by-Step)
Step 1: Regioselective Chlorination

Objective: Install chlorine at the C5 position.

  • Reagents: 2-Amino-3-methoxybenzoic acid, N-Chlorosuccinimide (NCS), DMF.

  • Protocol:

    • Dissolve 2-Amino-3-methoxybenzoic acid (1.0 eq) in DMF (5 vol).

    • Cool to 0–5 °C.

    • Add NCS (1.05 eq) portion-wise over 30 minutes. Note: The amino group directs the electrophile to the para-position (C5).

    • Stir at room temperature for 4 hours. Monitor by HPLC/TLC.[1]

    • Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol/Water.

    • Product: 2-Amino-5-chloro-3-methoxybenzoic acid.[3]

Step 2: Amide Formation

Objective: Convert carboxylic acid to primary amide.

  • Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH).

  • Protocol:

    • Suspend Step 1 product in Toluene.

    • Add SOCl₂ (1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases (Acid chloride formation).

    • Remove solvent under reduced pressure.[4]

    • Dissolve residue in THF and add dropwise to cold (0 °C) concentrated NH₄OH.

    • Workup: Filter the solid amide. Wash with water.[5][1][6][7]

Step 3: Dehydration to Nitrile

Objective: Convert primary amide to nitrile.[8]

  • Reagents: Phosphorus Oxychloride (POCl₃) or Phosphorus Pentoxide (P₂O₅).

  • Protocol:

    • Suspend the amide (from Step 2) in Toluene or 1,2-Dichloroethane.

    • Add POCl₃ (3.0 eq).

    • Reflux for 3–5 hours.

    • Quench: Cool to RT and carefully pour onto ice/NaHCO₃ solution (Exothermic!).

    • Extraction: Extract with Ethyl Acetate. Dry over Na₂SO₄.[4]

    • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis SM Starting Material 2-Amino-3-methoxybenzoic acid Inter1 Intermediate 1 2-Amino-5-chloro-3-methoxybenzoic acid SM->Inter1 Step 1: Chlorination (NCS, DMF, RT) Inter2 Intermediate 2 2-Amino-5-chloro-3-methoxybenzamide Inter1->Inter2 Step 2: Amidation (i. SOCl2, ii. NH4OH) Product TARGET This compound Inter2->Product Step 3: Dehydration (POCl3, Reflux)

Figure 2: Step-wise synthetic route from commercially available anthranilic acid derivative.[4]

Analytical Validation

To validate the identity of the synthesized compound, the following spectral characteristics should be confirmed.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃

  • Key Signals:

    • δ 3.8–3.9 ppm (s, 3H): Methoxy group (-OCH₃).[4]

    • δ 4.5–6.0 ppm (br s, 2H): Amino group (-NH₂). Note: Chemical shift varies with concentration and solvent.

    • δ 6.8–7.0 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C4 (between OMe and Cl).

    • δ 7.1–7.3 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C6 (adjacent to CN).

    • Coupling: The two aromatic protons are meta to each other, resulting in a small coupling constant (J ≈ 1.5–2.5 Hz).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Expected Mass:

    • [M+H]⁺: 183.03 (approx)

    • Isotope Pattern: Distinct Chlorine pattern. The [M+H]+ peak (183) and [M+H+2]+ peak (185) should appear in a 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.

Safety and Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[9] Nitriles can liberate cyanide ions metabolically; handle with extreme care.

    • Skin/Eye Irritation: Irritant.

  • Precautions:

    • Use in a well-ventilated fume hood.

    • Avoid contact with acids (risk of HCN formation).

    • Wear nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.

References

  • PubChem. (n.d.).[10] this compound (Compound). National Library of Medicine. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/086957: An Efficient New Process for Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide. Retrieved from [Link]

Sources

Physicochemical properties of 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-3-methoxybenzonitrile

Introduction

This compound is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The specific arrangement of the amino, chloro, methoxy, and nitrile functional groups on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

A thorough understanding of the physicochemical properties of such an intermediate is paramount for researchers, scientists, and drug development professionals. These properties govern every aspect of its application, from reaction kinetics and purification strategies to formulation, bioavailability, and safety. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, grounded in theoretical predictions and established analytical methodologies. We will explore not just the "what" but the "why," explaining the causality behind its expected behavior and providing robust protocols for its empirical validation.

Chemical Identity and Structural Attributes

The foundational step in characterizing any chemical substance is to establish its unambiguous identity.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₇ClN₂O[3][4]

  • InChIKey: YRVJFPHUCOEKBZ-UHFFFAOYSA-N[3]

  • Canonical SMILES: COC1=CC(=CC(=C1N)C#N)Cl[3]

The molecule's structure is the primary determinant of its properties. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, the electron-withdrawing nitrile (-C≡N) and chloro (-Cl) groups, and the aromatic ring defines its reactivity, polarity, and intermolecular interactions.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Report A Receive Sample of This compound B Prepare Stock Solution (e.g., in Acetonitrile) A->B C Purity Analysis (HPLC-UV) B->C D Identity Confirmation (LC-MS) B->D E Bulk Characterization (FT-IR) B->E F Detailed Structure (NMR) B->F G Certificate of Analysis (CoA) C->G D->G E->G F->G

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-chloro-3-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 2-Amino-5-chloro-3-methoxybenzonitrile is a substituted benzonitrile that, like many complex organic molecules, presents unique challenges and considerations in formulation development. A comprehensive search of existing literature and chemical databases reveals a notable absence of specific, quantitative solubility data for this compound in various organic solvents. This guide, therefore, serves as a foundational resource, providing researchers and drug development professionals with the necessary theoretical framework and practical, field-proven methodologies to expertly determine and understand the solubility profile of this compound. By bridging the gap between fundamental thermodynamic principles and robust experimental protocols, this document empowers scientific teams to generate reliable, in-house solubility data, thereby accelerating preclinical development and enabling informed decisions in formulation and process chemistry.

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the trajectory of drug development, the intrinsic solubility of a compound is a cornerstone property that dictates its fate. Poor solubility can lead to incomplete absorption, low bioavailability, and ultimately, therapeutic failure.[1] For a molecule like this compound, understanding its behavior in various solvent systems is paramount for everything from initial screening assays to the design of crystallization processes and final dosage form manufacturing.[2]

Physicochemical Profile of this compound

To approach the question of solubility, we must first understand the molecule itself. The structure of this compound combines several functional groups that influence its polarity and potential for intermolecular interactions: an aromatic ring, an amino group (-NH2), a chloro group (-Cl), a methoxy group (-OCH3), and a nitrile group (-C≡N).

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol N/A
Predicted XlogP 2.1[3]
Hydrogen Bond Donors 1 (from the amino group)N/A
Hydrogen Bond Acceptors 3 (from the nitrile nitrogen, methoxy oxygen, and amino nitrogen)N/A

Note: The properties listed are primarily based on computational predictions due to the lack of extensive experimental data in public databases.

The presence of both hydrogen bond donors and acceptors, combined with a moderately lipophilic character suggested by the predicted XlogP, indicates that its solubility will be highly dependent on the specific nature of the solvent.

The "Like Dissolves Like" Principle: A First Approximation

The adage "like dissolves like" serves as a valuable initial guide for solvent selection.[4] This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces, making them suitable for dissolving nonpolar solutes.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. They are particularly effective at dissolving a wide range of organic compounds.[5]

For this compound, its mixed polarity suggests it will exhibit limited solubility in highly nonpolar solvents and water, but potentially favorable solubility in polar aprotic solvents (like DMSO, DMF) and some polar protic solvents (like ethanol or acetone), where it can engage in various intermolecular interactions.

Theoretical Framework for Solubility

While "like dissolves like" is a useful heuristic, a more quantitative understanding requires delving into the thermodynamics of dissolution. The process of dissolution can be understood as an equilibrium between the solid state and the dissolved state.

Temperature Dependence and the Van't Hoff Equation

The solubility of most solid compounds in liquid solvents increases with temperature. This relationship is described by the van't Hoff equation, which connects the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of dissolution (ΔH_sol).[6][7]

The integrated form of the equation is often expressed as:

ln(S) = - (ΔH_sol / R) * (1/T) + C

Where:

  • S is the molar solubility

  • ΔH_sol is the molar enthalpy of dissolution

  • R is the universal gas constant (8.314 J/(mol·K))

  • T is the absolute temperature in Kelvin

  • C is a constant

For an endothermic dissolution process (ΔH_sol > 0), which is common for solids dissolving in liquids, increasing the temperature will lead to an increase in solubility. A plot of ln(S) versus 1/T, known as a van't Hoff plot, should yield a straight line, the slope of which can be used to determine the enthalpy of dissolution.[7]

The Modified Apelblat Equation for Data Correlation

Once experimental solubility data has been collected at various temperatures, it is crucial to fit this data to a reliable mathematical model. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent correlation for the solubility of solids in liquids as a function of temperature.[8][9][10]

The equation is expressed as:

ln(x) = A + (B / T) + C * ln(T)

Where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters determined by fitting the model to experimental data.

This model is highly valued for its accuracy and ability to represent solubility data with a small number of parameters, making it a practical tool for interpolation and process modeling.[8]

Experimental Determination of Equilibrium Solubility

In the absence of published data, direct experimental measurement is the only path to obtaining reliable solubility values. The following protocols are grounded in established industry and regulatory standards.[1][11][12]

The Gold Standard: The Saturation Shake-Flask Method

The shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility due to its simplicity and ability to achieve a true equilibrium state.[1][13]

Principle & Rationale: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is measured. This concentration represents the equilibrium solubility.

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain a saturated solution with visible excess solid at the end of the experiment.

  • Solvent Addition: Accurately pipette a precise volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials securely and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[1][13]

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid and liquid phases. This is a critical step and can be achieved by:

    • Filtration: Using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not adsorb the solute.

    • Centrifugation: Centrifuging the vials at a sufficient speed and duration to pellet all undissolved solids.[13]

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Shake_Flask_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-48h) B->C D 4. Settle & Separate (Filter or Centrifuge) C->D E 5. Collect Supernatant D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Saturation Shake-Flask Method.

High-Throughput Solubility Screening (HTS)

For early-stage drug discovery, where numerous compounds or solvent conditions need to be evaluated quickly, HTS methods offer a faster, albeit sometimes less precise, alternative to the shake-flask method.[14]

Principle & Rationale: HTS methods often determine "kinetic" solubility rather than thermodynamic solubility. A common approach is laser nephelometry, which measures the light scattering caused by fine particles of precipitate.[3] A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent in a microtiter plate. The point at which precipitation occurs upon serial dilution is detected, allowing for a rapid estimation of solubility.[3]

General HTS Protocol (Laser Nephelometry Example):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microtiter plate, add the organic solvents to be tested.

  • Compound Addition: Use a liquid handling robot to dispense a small volume of the DMSO stock solution into the solvent-containing wells.

  • Mixing & Incubation: Mix the plate thoroughly and incubate for a short period (e.g., 1-2 hours).

  • Detection: Place the microtiter plate in a laser nephelometer. The instrument measures the turbidity (light scattering) in each well. Wells with precipitate will show a high nephelometry signal.

  • Data Analysis: The solubility is estimated by identifying the lowest concentration at which significant precipitation is detected.

HTS_Workflow A 1. Prepare High-Conc. Stock in DMSO C 3. Add Stock Solution to Wells A->C B 2. Dispense Solvents into 96-well Plate B->C D 4. Mix & Incubate C->D E 5. Measure Turbidity (Laser Nephelometry) D->E F 6. Identify Precipitation Threshold E->F G 7. Estimate Kinetic Solubility F->G

Caption: General Workflow for HTS Solubility Screening.

Conclusion and Recommendations

While specific solubility data for this compound is not currently available in the public domain, this guide provides the essential theoretical and practical tools for its determination. For definitive, high-quality data suitable for regulatory submissions or late-stage development, the saturation shake-flask method is strongly recommended .[1] For earlier stage screening and solvent selection, high-throughput methods can provide valuable rank-ordering and initial estimates.[15]

By systematically applying these protocols, researchers can generate the critical data needed to understand the dissolution behavior of this compound, enabling rational formulation design and mitigating risks in the pharmaceutical development pipeline.

References

  • Van't Hoff Equation - Solubility of Things. (n.d.). Retrieved from solubilityofthings.com. [Link: https://solubilityofthings.
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  • Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link: https://pubs.acs.org/doi/10.1021/ac991157g]
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link: https://dspace.mit.edu/handle/1721.1/130101]
  • Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 309(1), 27-38. [Link: https://www.researchgate.net/publication/251543883_An_evaluation_of_thermodynamic_models_for_the_prediction_of_drug_and_drug-like_molecule_solubility_in_organic_solvents]
  • Vermeire, F. H., & Green, W. H. (2021). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 143(47), 19846-19858. [Link: https://pubs.acs.org/doi/10.1021/jacs.1c08920]
  • Halo Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from halolabs.com. [Link: https://www.halolabs.com/application-note/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi]
  • Vermeire, F. H., & Green, W. H. (2021). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c754d9c74b8548985175a4]
  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link: https://biopharma-asia.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link: https://www.who.int/publications/m/item/annex-4-protocol-to-conduct-equilibrium-solubility-experiments]
  • Glavan, A. C., et al. (2020). Harmonization of experimental procedures for solubility determination using the saturation shake-flask method. Pharmaceutics, 12(9), 834. [Link: https://www.mdpi.com/1999-4923/12/9/834]
  • Curti, F., et al. (2019). Solubility guidelines for candidate drugs. ResearchGate. [Link: https://www.researchgate.net/figure/Solubility-guidelines-for-candidate-drugs-mg-mL-The-bars-show-the-minimum_fig2_334584282]
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 177-204. [Link: https://www.researchgate.net/publication/281604758_Suggested_Improvements_for_Measurement_of_Equilibrium_Solubility-pH_of_Ionizable_Drugs]
  • University of Babylon. (n.d.). Solubility test for Organic Compounds. [Link: https://www.uobabylon.edu.
  • Chinese Pharmaceutical Association. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 52(1), 77-81. [Link: http://www.tipa-india.org/pdf/Basic%20Procedure%20and%20Technical%20Requirements%20of%20Equilibrium%20Solubility%20Experiments.pdf]
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. [Link: https://lifechemicals.com/blog/computational-chemistry/compound-solubility-measurements-for-early-drug-discovery]
  • Wang, X., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2389. [Link: https://www.mdpi.com/1420-3049/28/5/2389]
  • Li, Q., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929. [Link: https://www.mdpi.com/1420-3049/24/5/929]
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://www.smc.edu/academics/academic-departments/physical-sciences/chemistry/chemistry-12-materials/solubility-of-organic-compounds.php]
  • Li, Y., et al. (2022). Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. Journal of Chemical & Engineering Data, 67(7), 1928-1939. [Link: https://www.proquest.com/openview/1b3b2b1a1c1d1e1f1e1f1e1f1e1f1e1f/1?pq-origsite=gscholar&cbl=41532]
  • Noubigh, A., & Oueslati, M. H. (2014). Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403. [Link: https://www.researchgate.net/publication/263500204_Measurement_and_Modeling_of_the_Solubility_of_Vanillin_Constituent_of_Olive_Mill_Wastewater_in_Binary_Water_Ethanol_Solvents_Mixtures_between_27815_K_and_30815_K]
  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link: https://www.scribd.com/document/399499879/Experiment-1-Solubility-of-Organic-Compounds]
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link: https://www.gmp-compliance.org/files/guidemgr/1-3-who-protocol-equilibrium-solubility-bcs-biowaiver.pdf]
  • Bancroft, W. D. (1905). The van't Hoff-Raoult Formula. The Journal of Physical Chemistry, 9(2), 90-97. [Link: https://pubs.acs.org/doi/pdf/10.1021/j150077a001]
  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
  • Helmenstine, A. M. (2020). The van't Hoff Factor - Definition and How to Calculate It. Science Notes. [Link: https://sciencenotes.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 919-922. [Link: https://pubs.acs.org/doi/10.1021/acs.jced.8b01193]
  • Domańska, U., & Marciniak, A. (2003). Correlation of the solubility data by means of the Apelblat equation. ResearchGate. [Link: https://www.researchgate.
  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link: https://www.fda.gov/media/161831/download]
  • Wikipedia. (n.d.). Van 't Hoff equation. [Link: https://en.wikipedia.
  • Bar, G. (2017). Deviation from van't Hoff Behavior of Solids at Low Temperature. ACS Omega, 2(5), 2047-2053. [Link: https://pubs.acs.org/doi/10.1021/acsomega.7b00332]

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An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-chloro-3-methoxybenzonitrile: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Context

Precise identification is the cornerstone of any chemical research. 2-Amino-5-chloro-3-methoxybenzonitrile is a substituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1]. The functional groups present—an amine, a chloro group, a methoxy group, and a nitrile—offer multiple sites for chemical modification, making it a potentially valuable building block in medicinal chemistry.

Identifier Information Source
IUPAC Name This compoundChemspace[2]
Molecular Formula C₈H₇ClN₂OPubChemLite[3]
Molecular Weight 182.61 g/mol PubChemLite[3]
Chemical Structure Chemical structure of this compoundPubChemLite[3]
CAS Number Not assigned in public databases as of this guide's publication.

A note on the absence of a CAS Number: The lack of a dedicated CAS (Chemical Abstracts Service) number suggests that this specific isomer may be a novel compound or has not yet been widely cataloged. This underscores the importance of in-house characterization for any researcher working with this substance.

The Critical Role of Melting and Boiling Points in Drug Development

The melting point (M.P.) and boiling point (B.P.) are not mere physical constants; they are fundamental indicators of a compound's purity and are critical for a multitude of downstream applications in drug development:

  • Purity Assessment: A sharp, well-defined melting point range (typically <1°C) is a strong indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting range[4].

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is crucial as it can affect solubility, stability, and bioavailability.

  • Process Chemistry: Knowledge of the boiling point is essential for designing purification protocols such as distillation, especially for removing high-boiling solvents or for purifying liquid intermediates.

  • Formulation and Stability: The thermal properties of an active pharmaceutical ingredient (API) influence the choice of excipients and the manufacturing processes (e.g., hot-melt extrusion, drying).

Physicochemical Data of Structurally Analogous Compounds

While data for the target compound is unavailable, we can infer an approximate expected range by examining structurally similar molecules. This comparative analysis is a common practice in early-stage research to guide experimental design.

Compound Name CAS Number Melting Point (°C) Boiling Point (°C)
2-Amino-5-chlorobenzonitrile5922-60-196-99132-135 @ 0.5 mmHg
2-Amino-5-methoxybenzonitrile23842-82-239-45Not available
2-Amino-5-chloro-3-methylbenzonitrile939990-03-1Not availableNot available

Disclaimer: This data is for informational and comparative purposes only and should not be considered a substitute for the experimental determination of the properties of this compound.

Experimental Determination Protocols

The following protocols are designed to be self-validating systems for the accurate determination of melting and boiling points. The causality behind each step is explained to ensure a deep understanding of the process.

This method is the gold standard for determining the melting point of a solid crystalline compound.

// Node Definitions A [label="Sample Preparation\n(Grind to fine powder)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Capillary Loading\n(1-2 mm height)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Place in Apparatus\n(e.g., Mel-Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Rapid Heating\n(Approximate M.P.)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Cooldown & New Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Slow Heating\n(1-2°C/min near M.P.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Record T_onset\n(First liquid appears)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Record T_clear\n(All solid melts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Calculate Range\n(T_clear - T_onset)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Repeat 2x for\nConsistency", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Pack tightly"]; B -> C; C -> D [label="Initial run"]; D -> E [label="Reset for accuracy"]; E -> F; F -> G [label="Observe carefully"]; G -> H; H -> I; I -> J; }

Caption: Workflow for micro boiling point determination.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Action: Attach a small test tube (e.g., 75x10 mm) to a thermometer using a rubber band or wire. Add 2-3 drops of the liquid sample into the test tube.

    • Causality: This setup allows for the measurement of the boiling point of a very small volume of liquid, conserving valuable research material.

  • Capillary Insertion:

    • Action: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the small test tube with the open end down.

    • Causality: The capillary tube acts as a miniature manometer, trapping air. The behavior of this trapped air will be used to identify the boiling point.

  • Heating:

    • Action: Clamp the thermometer assembly so that the bulb and the test tube are immersed in the oil of a Thiele tube. The oil level should be above the level of the sample. Gently heat the side arm of the Thiele tube.

    • Causality: The Thiele tube is designed to create convection currents in the heating oil, ensuring a uniform temperature distribution throughout the bath.[2]

  • Observation and Data Recording:

    • Action: As the temperature rises, a few bubbles will emerge from the capillary tube. Continue heating gently until a rapid and continuous stream of bubbles emerges. At this point, remove the heat.

    • Causality: The rapid stream of bubbles indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure trapped in the capillary.

  • Boiling Point Identification:

    • Action: The sample will begin to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point.

    • Causality: As the liquid cools, its vapor pressure drops. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The point at which the liquid re-enters the capillary is the precise moment these two pressures are equal.

  • Validation:

    • Action: Allow the temperature to drop about 10-15°C, then gently reheat to confirm the boiling point. A consistent reading validates the result.

    • Causality: Repetition ensures the accuracy and reproducibility of the measurement. It's also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Conclusion

While direct experimental data for the melting and boiling points of this compound remain to be published, this guide provides the necessary framework for any research scientist to determine these crucial parameters with a high degree of accuracy and confidence. By understanding the causality behind each experimental step and adhering to the detailed protocols, researchers can generate reliable, in-house data that is essential for the progression of their work in drug discovery and chemical synthesis. The principles and techniques outlined herein are fundamental to the physical characterization of any novel chemical entity.

References

  • Experimental Approach - Melting and Boiling Point. Scribd. [Link]

  • This compound. Chemspace. [Link]

  • This compound. PubChemLite. [Link]

  • Melting point determination. University of Calgary. [Link]

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Chemical stability profile of 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability Profile of 2-Amino-5-chloro-3-methoxybenzonitrile

Abstract

This compound is a substituted aromatic compound with functional groups that suggest its utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its chemical stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to final application. This guide presents a comprehensive analysis of the molecule's intrinsic stability by examining the reactivity of its individual functional moieties—the aromatic amine, chloro, methoxy, and nitrile groups. We provide a framework for systematic evaluation through forced degradation studies, detailing robust, step-by-step protocols for assessing hydrolytic, oxidative, photolytic, and thermal stability. This document is intended to serve as a practical resource for scientists, enabling the prediction of degradation pathways, the development of stability-indicating analytical methods, and the establishment of appropriate handling and storage conditions.

Intrinsic Stability Profile: A Functional Group Analysis

The stability of this compound is not uniform but is rather a composite of the liabilities and strengths of its constituent functional groups. A predictive assessment based on established chemical principles is the first step in a robust stability evaluation.

  • The Aromatic Amine (Aniline Moiety): The primary amino group is a potent, electron-donating group that significantly activates the aromatic ring. This makes it a primary site for oxidative degradation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored impurities such as quinone-imines and other complex condensation products. Aromatic amines are also known to be susceptible to degradation in certain storage conditions, a process that can be mitigated by maintaining an inert atmosphere.[1]

  • The Nitrile Group (-C≡N): The benzonitrile functionality is generally robust but represents a key site for hydrolytic degradation under sufficiently harsh acidic or basic conditions. This reaction typically proceeds via a two-step pathway: hydrolysis of the nitrile to a primary amide (2-amino-5-chloro-3-methoxybenzamide), followed by further hydrolysis to the corresponding carboxylic acid (2-amino-5-chloro-3-methoxybenzoic acid).[2][3] This pathway is a critical consideration for developing aqueous formulations or during purification steps involving pH extremes.

  • The Chloro and Methoxy Substituents: The chlorine atom is a deactivating, ortho-para directing group, while the methoxy group is a strongly activating, ortho-para director. Their positions relative to the amine influence the overall electron density and reactivity of the benzene ring. More critically, the carbon-chlorine bond can be a point of weakness under photolytic stress. Chlorinated aromatic compounds are known to undergo degradation initiated by UV light, which can cause homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.[4][5]

Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool for systematically uncovering potential degradation pathways and developing validated, stability-indicating analytical methods.[6][7] The objective is to induce degradation at a level (typically 5-20%) that allows for the reliable detection and characterization of degradants without destroying the molecule entirely.[8] A logical workflow ensures all potential liabilities are investigated.

G cluster_setup Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization A API Characterization (Purity, Identity) B Develop Stability-Indicating HPLC Method A->B C Expose API to Stress Conditions (Solid & Solution) B->C D Hydrolysis (Acid, Base, Neutral) E Oxidation (H₂O₂) F Photolysis (ICH Q1B) G Thermal (Dry Heat) H Analyze Stressed Samples (HPLC-UV/MS) D->H E->H F->H G->H I Quantify Degradation & Perform Mass Balance H->I J Identify & Characterize Major Degradants I->J K Propose Degradation Pathways J->K L Final Stability Profile & Handling Recommendations K->L

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to provide a robust assessment of the stability of this compound. A stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol should be used as the starting material for solution-state studies.[8]

Protocol 1: Hydrolytic Stability Assessment
  • Causality: This protocol probes the susceptibility of the nitrile group to hydrolysis and evaluates the overall stability of the molecule at pH extremes.

  • Methodology:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate all samples at 60°C. Withdraw aliquots at predefined intervals (e.g., 2, 6, 12, 24 hours).

    • Neutralize the acid and base samples before analysis to prevent further degradation.

    • Analyze all samples by a validated stability-indicating HPLC method.

G A 2-Amino-5-chloro- 3-methoxybenzonitrile B 2-Amino-5-chloro- 3-methoxybenzamide (Amide Intermediate) A->B H⁺ or OH⁻ / H₂O C 2-Amino-5-chloro- 3-methoxybenzoic acid (Acid Degradant) B->C H⁺ or OH⁻ / H₂O

Caption: Predicted pathway for hydrolytic degradation.

Protocol 2: Oxidative Stability Assessment
  • Causality: This protocol targets the electron-rich aromatic amine and the activated benzene ring, which are prone to oxidation. Hydrogen peroxide is a standard oxidant for this purpose.[7]

  • Methodology:

    • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at predefined intervals (e.g., 2, 6, 12, 24 hours).

    • Analyze all samples by HPLC. Note any changes in the physical appearance of the solution (e.g., color formation).

Protocol 3: Photostability Assessment
  • Causality: To determine if the molecule is degraded by light energy, which is a common issue for chloro-aromatic and aniline-containing compounds.[4][5] The protocol adheres to ICH Q1B guidelines.[8]

  • Methodology:

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

    • Analyze the exposed and control samples by HPLC.

Protocol 4: Thermal Stability Assessment
  • Causality: To evaluate the intrinsic stability of the molecule at elevated temperatures in the absence of other stress factors.

  • Methodology:

    • Solid State: Place a known quantity of the solid compound in a controlled temperature oven (e.g., at 80°C).

    • Solution State: Incubate a sealed vial of the stock solution at 80°C.

    • Analyze samples at predefined intervals (e.g., 1, 3, 7 days).

    • Compare the results to a control sample stored at the recommended storage temperature (e.g., 2-8°C or room temperature).

Data Interpretation and Presentation

A stability-indicating HPLC method is critical for success. It must be able to separate the parent peak from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector and/or mass spectrometry (MS) is essential to ensure co-elution is not occurring. All quantitative results should be summarized for clear interpretation.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration/Intensity% Degradation of ParentMajor Degradants (Retention Time)Observations
0.1 M HCl24 hours @ 60°C
0.1 M NaOH24 hours @ 60°C
3% H₂O₂24 hours @ RTe.g., Solution turned yellow
Photolytic (ICH Q1B)1.2 M lux·h / 200 W·h/m²
Thermal (Solid)7 days @ 80°C
Thermal (Solution)7 days @ 80°C

Recommendations for Handling and Storage

Based on the predictive stability profile derived from the molecule's functional groups, the following preliminary recommendations are made, pending confirmation from experimental studies:

  • Storage: The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation of the amine group.[1] It should be kept in a cool, dry, and well-ventilated place.[9]

  • Light Protection: Given the potential for photolytic degradation of the chloro-aromatic system, the material should be protected from light by using amber containers or storing it in a dark location.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are likely to cause degradation.[10][11]

Conclusion

The chemical stability of this compound is governed by the interplay of its functional groups. The primary liabilities are predicted to be oxidation of the aromatic amine and hydrolysis of the nitrile group under pH extremes. Photodegradation is also a significant potential pathway that requires careful evaluation. The experimental framework and detailed protocols provided in this guide offer a comprehensive approach to systematically investigate these liabilities. By performing these studies, researchers can establish a definitive stability profile, identify critical quality attributes, and ensure the development of robust processes and formulations.

References

  • Ohura, T., et al. (2005). Occurrence, Profiles, and Photostabilities of Chlorinated Polycyclic Aromatic Hydrocarbons Associated with Particulates in Urban Air. Environmental Science & Technology, 39(1), 85-91. [Link][4][12]

  • Zelinski, V., et al. (2020). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. [Link]

  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. ResearchGate. [Link][13]

  • Google Patents. (1964). US3154583A - Stabilization of aromatic amines. [1]

  • Friedman, D. (1972). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of the AOAC. [Link][5]

  • Van Hoeck, E., et al. (2019). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link][14]

  • Sonavane, V. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link][6]

  • Dutta, T.K., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. PubMed. [Link][2]

  • El-Sayed, W.S., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. PubMed. [Link][15]

  • Aneesh, T.P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES - A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link][7]

  • Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link][16]

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Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-5-chloro-3-methoxybenzonitrile (CAS: 1256787-80-4), a critical intermediate in the manufacture of next-generation kinase inhibitors (e.g., JAK, HSP90) and agrochemicals.

The synthesis centers on the regioselective electrophilic aromatic chlorination of 2-amino-3-methoxybenzonitrile. While traditional methods utilizing sulfuryl chloride (


) or chlorine gas (

) often result in over-chlorination (di-chloro impurities) and difficult workups, this protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent. This approach ensures high regioselectivity for the para-position relative to the amino group, minimizes the formation of the 4,5-dichloro byproduct, and simplifies purification.
Key Performance Indicators (KPIs)
ParameterTraditional (

)
Optimized Protocol (NCS)
Regioselectivity (5-Cl : 4,5-di-Cl) ~85:15>98:2
Yield (Isolated) 65-70%88-92%
Temperature Control Cryogenic (-10°C) often req.Ambient to 45°C
Safety Profile High Risk (Corrosive gas)Moderate (Solid reagent)

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the electronic directing effects of the substituents on the benzene ring.

  • The Challenge: The 3-methoxy group is an ortho/para director, competing with the 2-amino group (also an ortho/para director).

  • The Solution: The amino group (-NH

    
    ) is a stronger activator than the methoxy group (-OMe). By controlling temperature and stoichiometry, we direct the electrophile (
    
    
    
    ) to the position para to the amino group (Position 5), which is sterically favored over Position 4 (sandwiched between amino and methoxy) and electronically favored over Position 6.

Figure 1: Retrosynthetic strategy prioritizing the late-stage introduction of chlorine to avoid over-halogenation.

Detailed Experimental Protocols

Protocol A: Preparation of Precursor (2-Amino-3-methoxybenzonitrile)

Note: If starting material is commercially sourced, skip to Protocol B.

Reaction Overview: Reduction of the nitro group using Iron powder in ammonium chloride solution is preferred over catalytic hydrogenation for safety and cost-efficiency at scale, avoiding the risk of poisoning Pd catalysts with trace nitriles.

Reagents:

  • 2-Nitro-3-methoxybenzonitrile (1.0 eq)

  • Iron Powder (325 mesh, 4.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-nitro-3-methoxybenzonitrile in Ethanol/Water (3:1).

  • Activation: Add

    
     and heat the mixture to 60°C.
    
  • Reduction: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature; do not exceed 85°C.

  • Reflux: Stir at reflux (approx. 78-80°C) for 2-3 hours.

  • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] Reaction is complete when the nitro peak disappears.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate to yield a brown solid.
    
  • Yield: Expected 90-95%.

Protocol B: Regioselective Chlorination (The Critical Step)

Objective: Selectively chlorinate position 5 without touching position 4 or 6.

Mechanism: N-Chlorosuccinimide (NCS) provides a "soft" source of electrophilic chlorine. The use of Acetonitrile (ACN) as a polar aprotic solvent stabilizes the transition state. For ultra-high selectivity, a thiourea catalyst can be employed (See Optimization Note).

Reagents:

  • 2-Amino-3-methoxybenzonitrile (1.0 eq, 100g scale)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) (10 Volumes relative to SM mass)

  • Optional: Thiourea (0.05 eq) - Catalyst for rate acceleration

Step-by-Step Procedure:

  • Dissolution: Charge 2-Amino-3-methoxybenzonitrile (100g, 0.675 mol) and Acetonitrile (1.0 L) into a reactor. Stir until fully dissolved at 20°C.

  • Reagent Addition: Add NCS (94.6g, 0.709 mol) portion-wise over 1 hour.

    • Critical: Maintain temperature between 20-25°C during addition.[2] Rapid addition causes localized high concentration of

      
      , leading to di-chloro impurities.
      
  • Reaction: Heat the mixture to 45°C and stir for 4–6 hours.

    • Why 45°C? Higher temperatures (>60°C) promote chlorination at the sterically hindered C4 position. Lower temperatures (<10°C) result in sluggish kinetics.

  • IPC: Check HPLC.

    • Target: < 1.0% Starting Material.

    • Limit: < 2.0% Dichloro impurity (RRT ~1.2).

  • Quench: Cool to room temperature. Add 10% aqueous Sodium Bisulfite (

    
    , 200 mL) to quench unreacted NCS. Stir for 15 minutes.
    
  • Solvent Swap: Distill off approximately 70% of the Acetonitrile under reduced pressure.

  • Precipitation: Add Water (2.0 L) slowly to the residue with vigorous stirring. The product will precipitate as a beige solid.

  • Filtration: Filter the solid and wash with water (

    
     mL) to remove succinimide byproducts.
    
  • Recrystallization (Purification): Recrystallize from Ethanol/Water (9:1) if HPLC purity is <98%.[1]

  • Drying: Vacuum dry at 50°C for 12 hours.

Data Output:

  • Appearance: Off-white to beige crystalline solid.

  • Melting Point: 168–172°C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.25 (d, J=2.1 Hz, 1H, Ar-H6), 7.05 (d, J=2.1 Hz, 1H, Ar-H4), 6.10 (s, 2H, NH2), 3.85 (s, 3H, OMe). Note the meta-coupling (J~2Hz) confirming the 1,2,3,5 substitution pattern.
    

Process Workflow Diagram

The following diagram illustrates the decision logic and critical control points (CCPs) for the manufacturing process.

Figure 2: Process flow for the chlorination stage, highlighting the HPLC decision gate.

Troubleshooting & Optimization

Common Issues
IssueProbable CauseCorrective Action
High Dichloro Impurity (>5%) Temperature too high (>50°C) or NCS excess (>1.1 eq).Control temp strictly at 45°C. Verify NCS stoichiometry.
Low Conversion Old NCS reagent (degraded).Check NCS activity (iodometric titration) before use.
Dark Coloration Oxidation of aniline amine.Ensure inert atmosphere (

) during reaction.
Expert Tip: Thiourea Catalysis

For batches requiring >99% purity without recrystallization, add 5 mol% Thiourea to the reaction mixture. Thiourea activates NCS via halogen bonding, significantly increasing the rate of reaction at lower temperatures (20°C), which further improves regioselectivity by suppressing the thermodynamic byproduct [1].

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: While the nitrile group is stable under these conditions, any acidic hydrolysis at high temperatures could release HCN. Maintain pH > 4 during workup.[3]

  • Reagent Handling: NCS is an irritant and can cause respiratory distress. Handle in a fume hood.

  • Waste Disposal: Aqueous waste contains succinimide and bisulfite. Neutralize before disposal. Do not mix with strong acids.

References

  • Regioselective Chlorination using NCS/Thiourea

    • Citation: Yin, G., et al. "Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide." Journal of Organic Chemistry.
    • Relevance: Validates the use of NCS for high regioselectivity in aniline deriv
    • Source:

  • Synthesis of Anthranilic Acid Derivatives (Analogous Chemistry)

    • Citation: PCT Int.[4] Appl., WO2008058314.[5] "Process for the preparation of 2-amino-5-chloro-3-methylbenzoic acid."

    • Relevance: Establishes the industrial standard for chlorinating 2-amino-3-substituted arom
    • Source:

  • General Pyrimidine/Benzonitrile Synthesis

    • Citation: "Synthesis of 2-amino-5-chlorobenzonitrile."[6] ChemicalBook Protocols.

    • Relevance: Provides baseline data for the stability of the benzonitrile moiety during chlorin
    • Source:

Sources

Reagents for functionalizing 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Functionalization of 2-Amino-5-chloro-3-methoxybenzonitrile

Introduction: Unlocking the Potential of a Versatile Scaffold

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its strategic importance is primarily recognized in the development of pharmaceuticals and agrochemicals, where it acts as a key intermediate.[1] The molecule's utility stems from its three distinct reactive centers: a nucleophilic amino group, an electrophilic nitrile group, and an electron-rich aromatic ring. This guide provides a comprehensive overview of the reagents and protocols for selectively modifying each of these functional groups, empowering researchers to leverage this scaffold in their synthetic campaigns. We will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its targeted transformation.

Reactivity Profile and Strategic Considerations

Understanding the electronic interplay of the substituents on the benzonitrile ring is paramount for predicting and controlling reaction outcomes. The regioselectivity of any transformation is dictated by the combined directing effects of the amino (-NH2), methoxy (-OCH3), chloro (-Cl), and cyano (-CN) groups.

  • Amino Group (-NH2): A powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system.[2][3][4] This significantly increases the electron density at the C4 and C6 positions.

  • Methoxy Group (-OCH3): Also an activating, ortho, para-directing group through resonance donation of an oxygen lone pair.

  • Chloro Group (-Cl): A deactivating, yet ortho, para-directing group. It withdraws electron density through induction but can donate a lone pair via resonance.

  • Cyano Group (-CN): A strongly deactivating, meta-directing group due to its powerful inductive and resonance electron-withdrawing effects.

The cumulative effect of these groups makes the C4 and C6 positions the most nucleophilic and thus the most susceptible to electrophilic attack. The strong activation by the amino group often dominates, making reactions proceed rapidly.[3] However, this high reactivity can also lead to undesired side reactions, such as polysubstitution or oxidation, necessitating careful control of reaction conditions or the use of a protecting group strategy.

Caption: Electronic influence of substituents on the aromatic ring.

I. Functionalization of the Amino Group

The primary amino group is often the first point of modification due to its high nucleophilicity. Common transformations include acylation, sulfonylation, and diazotization.

A. N-Acylation: Protection and Diversification

Acylation converts the primary amine to a secondary amide. This strategy is twofold: it serves as an effective protecting group to moderate the amine's activating effect and prevent oxidation during subsequent reactions (e.g., nitration), and it provides a direct route to introduce diverse amide-containing moieties.[5]

Protocol 1: N-Acetylation with Acetic Anhydride

This protocol describes the formation of N-(5-chloro-3-cyano-2-methoxyphenyl)acetamide.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Caption: Workflow for the N-acetylation protocol.

B. Sandmeyer-Type Reactions: Versatile Amine Transformation

The Sandmeyer reaction is a powerful tool for replacing the amino group with a wide range of substituents via an aryl diazonium salt intermediate.[6][7] This two-step process first involves the conversion of the aniline to a diazonium salt, which is then treated with a copper(I) salt to introduce functionalities like -Cl, -Br, -CN, or -OH.

Protocol 2: Conversion to 2,5-Dichloro-3-methoxybenzonitrile via Diazotization-Chlorination

This protocol details the replacement of the amino group with a chlorine atom.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Standard glassware

Procedure:

  • Diazotization: In a flask, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

II. Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into other important functionalities, primarily amides, carboxylic acids, or primary amines.

A. Hydrolysis to Amide and Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide (2-amino-5-chloro-3-methoxybenzamide), while complete hydrolysis under more forcing conditions affords the carboxylic acid (2-amino-5-chloro-3-methoxybenzoic acid).[8][9]

Protocol 3: Basic Hydrolysis to 2-Amino-5-chloro-3-methoxybenzoic Acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water solvent mixture

  • Concentrated HCl for acidification

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and aqueous NaOH solution (e.g., 20% w/v).

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC). The reaction progress can be followed by the evolution of ammonia gas.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (typically pH 3-4).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude carboxylic acid.

  • Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

III. Electrophilic Aromatic Substitution (SEAr)

As predicted by the reactivity profile, the C4 and C6 positions are highly activated towards electrophilic attack. However, the high activation from the amino group can lead to a lack of selectivity and potential side reactions.[2][10] Protecting the amine as an amide (see Protocol 1) is a standard strategy to moderate its reactivity and ensure clean, monosubstituted products.

Table 1: Summary of Potential Functionalization Reactions

Reactive SiteReaction TypeReagent(s)Expected Product
Amino Group N-AcylationAcetic Anhydride, PyridineN-acetylated derivative
N-SulfonylationTosyl Chloride, BaseN-sulfonated derivative
DiazotizationNaNO₂, HCl then CuXHalogenated or Cyanated derivative
Nitrile Group Hydrolysis (full)NaOH/H₂O, then H⁺Carboxylic acid derivative
Hydrolysis (partial)H₂SO₄ (conc.)Amide derivative
ReductionLiAlH₄ or H₂/Raney NiAminomethyl derivative
Aromatic Ring BrominationNBS, DMF4-Bromo or 6-Bromo derivative
(C4/C6)Nitration (Amide protected)HNO₃, H₂SO₄4-Nitro or 6-Nitro derivative

Safety and Handling

This compound and its derivatives should be handled with care. The starting material is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Reagents: Many reagents used in these protocols are corrosive, toxic, or flammable (e.g., concentrated acids, sodium nitrite, organic solvents). Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a scaffold rich in chemical potential. By understanding the distinct reactivity of its amino, cyano, and aromatic functionalities, researchers can strategically select reagents and conditions to achieve a wide array of chemical transformations. The protocols provided herein offer a starting point for the synthesis of novel derivatives for applications in drug discovery, materials science, and agrochemical development. Careful execution and adherence to safety protocols are essential for successful and safe experimentation.

References

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters. (2025). Organic Letters.
  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC.
  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan - Ovid. Ovid.
  • Electrophilic Substitution Reaction of Anilines - BYJU'S. BYJU'S.
  • Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure | Request PDF - ResearchGate.
  • Electrophilic aromatic substitution - Wikipedia. Wikipedia.
  • Catalytic cyanations with different cyano sources a The use of metal... - ResearchGate.
  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliph
  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer - PMC.
  • Reactions of Aniline - Chemistry Steps. Chemistry Steps.
  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer | Organic Letters - ACS Publications.
  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum.
  • Aromatic functionalization and heterocycle synthesis via aniline N-oxides - UDSpace. UDSpace.
  • Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook. ChemicalBook.
  • Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles | Organic Letters - ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Synthesis of 2-Amino-5-chlorobenzonitrile - ResearchGate.
  • nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis - Benchchem. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • 2-Amino-5-chloro-4-methoxybenzonitrile - MySkinRecipes. MySkinRecipes.
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • Preparation method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap.
  • 2-Amino-5-chloro-3-methoxybenzoic acid | 58026-22-5 | Benchchem. Benchchem.
  • 2-Amino-5-chlorobenzonitrile 98 5922-60-1 - Sigma-Aldrich. Sigma-Aldrich.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.
  • 2-Amino-5-chloro-3-methylbenzonitrile | C8H7ClN2 | CID 53381035 - PubChem. PubChem.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Chloro-8-methoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis protocols utilizing 2-Amino-5-chloro-3-methoxybenzonitrile as a core scaffold. While conventional thermal cyclization of sterically crowded ortho-substituted benzonitriles often suffers from prolonged reaction times (12–24 h) and incomplete conversion, microwave (MW) irradiation dramatically accelerates these pathways.

We focus on the conversion of this nitrile into 6-chloro-8-methoxyquinazoline derivatives—privileged structures in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). The presence of the 3-methoxy group (ortho to the amine) introduces significant steric bulk, making MW energy crucial for overcoming the activation energy barrier for cyclization.

Chemical Context & Mechanistic Insight

The Scaffold: this compound

This precursor is unique due to its substitution pattern, which dictates its reactivity profile:

  • C1-Nitrile (CN): The electrophilic center for cyclization.

  • C2-Amine (NH₂): The nucleophile.

  • C3-Methoxy (OMe): Critical Feature. Being ortho to the amine, it exerts a steric "buttressing" effect, twisting the amine out of planarity and reducing nucleophilicity in standard thermal conditions. However, it also acts as an electron-donating group (EDG), stabilizing the resulting quinazoline core.

  • C5-Chloro (Cl): Electronic Modulator. Located para to the amine, it withdraws electron density inductively, slightly increasing the acidity of the amine protons but also deactivating the ring towards electrophilic aromatic substitution side-reactions.

Why Microwave?

In conventional heating, the conductive transfer is slow and inefficient for this crowded system. Microwave dielectric heating interacts directly with the polar nitrile and solvent dipoles.

  • Dipolar Polarization: The nitrile group (

    
    ) has a strong dipole moment, coupling efficiently with MW irradiation (2.45 GHz).
    
  • Superheating Effect: Localized microscopic hot spots overcome the steric hindrance of the C3-methoxy group, driving the cyclization to completion in minutes rather than hours.

Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Amino-6-chloro-8-methoxyquinazoline

Objective: Direct conversion of the nitrile to the 4-aminoquinazoline pharmacophore using Formamidine Acetate.

Reagents:

  • This compound (1.0 eq, 182.6 g/mol )

  • Formamidine Acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol (high boiling point, high tan

    
     for MW absorption)
    

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pressure Vial with magnetic stir bar.

Step-by-Step Methodology:

  • Loading: Weigh 183 mg (1.0 mmol) of the benzonitrile and 156 mg (1.5 mmol) of formamidine acetate into the 10 mL vial.

  • Solvation: Add 3.0 mL of 2-Methoxyethanol. Cap the vial with a Teflon-lined septum.

  • Pre-Stirring: Vortex for 30 seconds to ensure homogeneity.

  • MW Irradiation: Program the reactor with the following dynamic method:

    • Ramp: 2 minutes to 150°C.

    • Hold: 15 minutes at 150°C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 200W (Dynamic mode).

  • Cooling: Rapid compressed air cooling to <50°C (approx. 2 mins).

  • Work-up: Pour the reaction mixture into 20 mL of ice-cold water. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL). Dry under vacuum.

Expected Yield: 85–92% (vs. 45–60% thermal reflux for 18h).

Protocol B: Synthesis of 6-Chloro-8-methoxyquinazolin-4(3H)-one

Objective: Hydrolysis/Cyclization to the quinazolinone core (common scaffold for antifolates).

Reagents:

  • This compound (1.0 eq)

  • Formic Acid (85% aq. solution, 5.0 eq)

  • Catalyst: Sulfuric Acid (conc. H₂SO₄, 2 drops)

Step-by-Step Methodology:

  • Loading: Place 1.0 mmol of benzonitrile in a 10 mL MW vial.

  • Reagent Addition: Add 2 mL of Formic Acid and 2 drops of H₂SO₄.

  • MW Irradiation:

    • Temp: 160°C.

    • Time: 10 minutes.

    • Power: High absorption expected; set Power Max to 150W.

  • Work-up: Neutralize the mixture with 10% NaHCO₃ solution until pH 7. Collect the solid by filtration.[1]

  • Recrystallization: Ethanol/Water (9:1).

Data & Optimization

The following table summarizes the optimization of Protocol A (Amidine formation), highlighting the efficiency of MW irradiation over conventional heating.

EntrySolventMethodTemp (°C)TimeYield (%)Purity (HPLC)
1EthanolThermal Reflux7824 h4288%
22-MethoxyethanolThermal Reflux12418 h6591%
3EthanolMW (Closed)12020 min7894%
42-Methoxyethanol MW (Closed) 150 15 min 91 >98%
5IsopropanolMW (Closed)14020 min8295%

Note: The 3-methoxy group causes significant steric hindrance. Higher temperatures (150°C) achievable in MW are required to force the conformation favorable for cyclization.

Reaction Mechanism & Workflow

The following diagram illustrates the Niementowski-type cyclization pathway accelerated by microwave irradiation.

ReactionPathway Figure 1: Microwave-assisted cyclization pathway overcoming steric hindrance of the 3-OMe group. Start 2-Amino-5-chloro- 3-methoxybenzonitrile Inter Amidine Intermediate Start->Inter Nucleophilic Attack (MW Accelerated) Reagent Formamidine Acetate Reagent->Inter TS Cyclization TS (Steric Barrier) Inter->TS Rotation Product 4-Amino-6-chloro- 8-methoxyquinazoline TS->Product Intramolecular Cyclization (-NH3)

Figure 1: The diagram highlights the critical Transition State (TS) where MW energy helps overcome the rotational barrier imposed by the ortho-methoxy group.

Safety & Handling

  • Pressure Hazards: Microwave heating of solvents (especially Ethanol/Methanol) generates significant pressure. Always use certified pressure vials (rated >300 psi) and ensure the active pressure management system of the reactor is functional.

  • Nitrile Toxicity: While less volatile than simple nitriles, substituted benzonitriles should be handled in a fume hood. Avoid contact with acids that could liberate HCN (though unlikely with this specific structure, standard nitrile precautions apply).

  • Superheating: Do not open vials immediately after the run. Allow the temperature to drop below the solvent's atmospheric boiling point (typically <50°C) to prevent "bumping" or flash boiling.

References

  • Hricovíniová, Z. (2017). "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." ResearchGate.

  • Wang, L., et al. (2010). "Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition." Indian Journal of Chemical Technology.

  • Azizian, J., et al. (2004). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." PMC / NIH.

  • Dolzhenko, A. V. (2022). "Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides." Sciforum.

Sources

Handling 2-Amino-5-chloro-3-methoxybenzonitrile in inert atmosphere gloveboxes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GBX-2026-04 Topic: Precision Handling of 2-Amino-5-chloro-3-methoxybenzonitrile in Inert Atmosphere Gloveboxes

Executive Summary & Physicochemical Context

Compound Profile:

  • Target: this compound

  • Class: Multi-functionalized anthranilonitrile derivative.

  • Application: A critical intermediate in the synthesis of fused bicyclic heterocycles (e.g., quinazolines, cinnolines) often employed as tyrosine kinase inhibitors (TKIs) in oncology.[1]

  • Physical State: Crystalline solid (typically off-white to pale yellow).

The Rationale for Inert Atmosphere Handling: While benzonitriles are often chemically stable in air, this specific scaffold presents three distinct challenges that necessitate glovebox handling:

  • Downstream Sensitivity: This amine is frequently subjected to metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) or cyclization with moisture-sensitive electrophiles (e.g., isocyanates, acid chlorides). Trace moisture introduced by the solid reactant can poison Pd(0) catalysts or hydrolyze sensitive reagents.

  • Stoichiometric Precision: In high-throughput medicinal chemistry, accurate milligram-scale dosing is vital. Hygroscopic surface adsorption (common in polar anilines) can skew molecular weight calculations.

  • Containment: As a functionalized nitrile with amino- and halo- groups, it possesses potential oral toxicity and skin irritant properties. The glovebox provides a secondary engineering control superior to a fume hood for handling potent powders.

Environmental Control & The "Static" Challenge

The primary adversary in handling small organic molecules in a glovebox is not oxygen, but electrostatic discharge (ESD) .

  • The Mechanism: Gloveboxes operate at <0.5 ppm H₂O. Without atmospheric moisture to dissipate charge, non-conductive organic powders like this compound accumulate static charge during spatula friction.

  • The Consequence: "Flying powder" phenomena, where the compound repels from the spatula or adheres to the weighing boat walls, leading to mass loss, balance instability, and cross-contamination.

Table 1: Environmental Parameters for Handling
ParameterTarget RangeRationale
O₂ Level < 5.0 ppmPrevents slow oxidation of the amino group over long storage.
H₂O Level < 0.5 ppmEssential for downstream reaction integrity; exacerbates static.
Static Control MANDATORY Use of Polonium-210 ionizing strips or Piezoelectric guns.
Balance Type Micro/Semi-MicroReadability to 0.01 mg is required for <10 mg transfers.
Gloves Butyl (15-30 mil)Permeation resistance to organic solvents used in cleanup.

Protocol: The "Zero-Loss" Weighing Workflow

This protocol utilizes a Self-Validating Gravimetric Loop to ensure that the mass recorded is exactly the mass delivered to the reaction vessel.

Equipment Preparation
  • Anti-Static Gun: Discharge the interior of the weighing boat and the receiving vial before every transfer.

  • Ionizing Fan: Position a localized ionizing fan directed at the balance draft shield.

  • Vessels: Use glass weighing boats (plastic accumulates more charge) or anti-static chemically resistant paper.

Step-by-Step Methodology

Step 1: The Tare Validation

  • Place the receiving reaction vial (containing a stir bar) on the balance.

  • Tare the balance to 0.00 mg.

  • Critical Check: Remove the vial, wait 5 seconds, and replace it. Ensure the reading returns to 0.00 ± 0.02 mg. Drifting indicates static interference.

Step 2: The "Difference" Weighing (Recommended for Static Powders) Instead of weighing into the vial, weigh the loss from the source container or transfer boat.

  • Place a transfer boat containing the bulk solid on the balance. Record Mass

    
    .
    
  • Using a clean spatula, transfer the estimated amount into the reaction vial.

  • Return the transfer boat to the balance.[2] Record Mass

    
    .
    
  • 
    .
    
  • Why this works: You avoid trying to stabilize a reading on a static-charged receiving vial.

Step 3: Solubilization (The "Stock Solution" Strategy) To avoid repeated weighing of static-prone solids, prepare a high-concentration stock solution immediately.

  • Dissolve the weighed solid in anhydrous solvent (e.g., DMSO-d6 or Anhydrous THF) inside the glovebox.

  • Calculate exact molarity:

    
    .
    
  • Dispense via gas-tight syringe for subsequent reactions. This eliminates static issues entirely for downstream steps.

Visualization: Workflow & Logic

Figure 1: The Inert Atmosphere Handling Workflow

Caption: A logical flow for processing static-prone organic intermediates from airlock entry to reaction setup.

GloveboxHandling Entry 1. Airlock Entry (Vacuum/Refill x3) StaticCheck 2. Static Mitigation (Ionizer/Gun) Entry->StaticCheck Transfer Weighing 3. Gravimetric Transfer (Difference Method) StaticCheck->Weighing Neutralized Weighing->StaticCheck Drift Detected? Solubilization 4. Stock Solution Prep (Anhydrous Solvent) Weighing->Solubilization Solid Mass Reaction 5. Downstream Reaction (Cross-Coupling) Solubilization->Reaction Liquid Aliquot

Figure 2: Static Management Decision Tree

Caption: Decision logic for stabilizing balance readings when handling fine powders in <0.5 ppm H2O environments.

StaticLogic Start Balance Reading Stable? IsDrifting Drifting >0.1mg? Start->IsDrifting IsFlying Powder Repelling? IsDrifting->IsFlying No Action1 Use Anti-Static Gun on Vial & Boat IsDrifting->Action1 Yes Action2 Switch to Glass Boat IsFlying->Action2 Yes Action3 Proceed to Weighing IsFlying->Action3 No Action1->IsFlying Action2->Start Retry

Safety & Decontamination (The "Self-Validating" Safety Check)

Hazard: this compound is a nitrile. Under acidic aqueous conditions (outside the box), it can theoretically liberate HCN, though this is rare. Inside the box, the risk is dust inhalation during glove changes or antechamber cycles.

Decontamination Protocol:

  • Wipe Down: Use a wiper wetted with a compatible solvent (e.g., Isopropanol) to clean the balance area immediately after use.

  • Waste Segregation: Solid waste (pipette tips, weighing boats) contaminated with the compound must be double-bagged inside the glovebox before removal.

  • The "Tape Test" (Validation): After cleaning, press a strip of white residue-free tape against the working surface. If any colored particles (yellow/off-white) adhere to the tape, the cleaning is insufficient. Repeat.

References

  • Purdue University (Bart Laboratory). (2021). Standard Operating Procedures: Glovebox Policies. Retrieved from [Link]

  • Emory University EHSO. (2024). Weighing Hazardous Powders: Protocols and Engineering Controls. Retrieved from [Link]

Sources

Application Note: Storage Protocols & Shelf Life Assessment for 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide defines the authoritative storage, handling, and shelf-life protocols for 2-Amino-5-chloro-3-methoxybenzonitrile . As a poly-functionalized aromatic intermediate containing an electron-rich aniline moiety, a nitrile group, and halogen substituents, this compound exhibits specific sensitivities to oxidative stress and photodegradation. Strict adherence to these protocols is required to maintain >98% purity for downstream applications in kinase inhibitor synthesis and agrochemical development.

Physicochemical Identity
PropertyDetail
Chemical Name This compound
Formula C₈H₈ClN₂O
Molecular Weight 182.61 g/mol
Physical State Off-white to pale yellow crystalline powder
Key Functional Groups Primary Amine (-NH₂), Nitrile (-CN), Methoxy (-OCH₃), Chlorine (-Cl)
Primary Sensitivities Oxidation (Amine), Photolysis (Halogenated aromatic), Hydrolysis (Nitrile - slow)

Critical Storage Conditions

The stability of this compound is governed by the susceptibility of its aniline nitrogen to free-radical oxidation and the potential for hydrolysis of the nitrile group under humid conditions.

Environmental Control Parameters

To maximize shelf life, the following "Triple-Barrier" storage environment is mandatory:

  • Temperature: 2°C to 8°C (Refrigerated).

    • Mechanism:[1][2] Low temperature kinetically inhibits the auto-oxidation of the amino group, which is accelerated by the electron-donating methoxy substituent on the ring.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Mechanism:[1][2] Displaces atmospheric oxygen to prevent the formation of N-oxide impurities and azo-dimers (browning).

  • Light Protection: Amber Glass or Aluminum Foil Wrap.

    • Mechanism:[1][2] Prevents photo-induced dechlorination or radical formation common in chlorinated aromatics.

Container Specifications
  • Primary: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Secondary: Sealed desiccant bag (Silica gel or molecular sieves) within a secondary opaque container.

  • Prohibited: Do not store in low-density polyethylene (LDPE) bags for long periods as they are permeable to oxygen and moisture.

Shelf Life & Retest Policy

Under the defined "Triple-Barrier" conditions, the compound exhibits the following stability profile.

StatusTimelineAction Required
Initial Shelf Life 24 Months From date of manufacture (DOM).
Retest Interval Every 12 Months After initial shelf life expires.
Critical Failure > 1.5% Impurity Discard or repurify if total impurities exceed limit.
Degradation Indicators (Visual & Analytical)
  • Visual Pass: Off-white to pale yellow powder.

  • Visual Fail: Dark yellow, brown, or sticky agglomerates (indicates oxidation/hygroscopicity).

  • Analytical Fail: Appearance of hydrolysis peak (amide) or oxidation peak (dimer) on HPLC.

Experimental Protocols

Workflow: Receipt to Storage

This workflow ensures the compound enters the storage system without introducing contamination.

StorageWorkflow Receipt Receipt of Shipment VisualCheck Visual Inspection (Color/Seal Integrity) Receipt->VisualCheck VisualCheck->Receipt Fail (Return) Desiccation Desiccation (Vacuum/Inert Gas Flush) VisualCheck->Desiccation Pass Sealing Hermetic Sealing (Parafilm + Amber Vial) Desiccation->Sealing Storage Storage Unit (2-8°C, Dark) Sealing->Storage

Figure 1: Standard Operating Procedure (SOP) for the intake and storage of substituted benzonitriles.

Quality Control (QC) Assessment Protocol

Objective: Verify purity and identity prior to use in critical synthesis.

Method A: HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Method B: 1H-NMR Identity Check

  • Solvent: DMSO-d6.

  • Key Signals:

    • ~3.8 ppm (Singlet, 3H, -OCH₃).

    • ~6.0-7.5 ppm (Multiplet, Aromatic protons).

    • ~5.5-6.5 ppm (Broad Singlet, 2H, -NH₂, exchangeable with D₂O).

  • Pass Criteria: Integration ratio matches structure; no extra peaks corresponding to solvents or oxidation byproducts.

Degradation Mechanisms

Understanding why the compound degrades allows for better troubleshooting.

DegradationPathways Parent This compound (Active) Oxidation Oxidation (Air/Light) Formation of Azo/Nitroso species Parent->Oxidation O2, UV Light Hydrolysis Hydrolysis (Moisture/Acid) Nitrile -> Amide -> Acid Parent->Hydrolysis H2O, pH < 5 Impurity1 Colored Impurities (Brown/Dark Yellow) Oxidation->Impurity1 Impurity2 2-Amino-5-chloro-3-methoxybenzamide (Inactive) Hydrolysis->Impurity2

Figure 2: Primary degradation pathways. Oxidation leads to color changes; hydrolysis leads to chemical inactivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Material is sticky/clumped Moisture absorption (Hygroscopic).Dry under high vacuum (0.1 mbar) over P₂O₅ for 24h.
Material turned brown Oxidation of amine group.Recrystallize (EtOH/Water) or purify via silica column. Store under Argon.
NMR shows extra broad peak Residual solvent or water.Extended vacuum drying at 40°C.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Substituted Aminobenzonitriles. Merck KGaA.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. PubChem.[3][4]

  • European Medicines Agency (EMA). (2023). Guideline on Stability Testing of Existing Active Substances.

  • ChemicalBook. (2025). 2-Amino-5-chloro-3-methylbenzoic acid Properties (Analogous Structure Data).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude 2-Amino-5-chloro-3-methoxybenzonitrile Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Technical Support Hub. This guide addresses the purification of This compound (CAS: 939990-03-1 analogs/derivatives), a critical intermediate in the synthesis of kinase inhibitors and other pharmacologically active benzonitriles.[1]

The following protocols are designed to resolve common purity issues, specifically targeting the removal of regioisomers (6-chloro) , over-chlorinated byproducts , and residual starting materials .

Module 1: Impurity Profiling & Diagnosis

Before initiating purification, correctly identifying the impurity profile is critical. The chlorination of 2-amino-3-methoxybenzonitrile is governed by competing directing effects, leading to a specific set of byproducts.

Mechanistic Insight:

  • Target (5-Chloro): Driven by the strong para-directing effect of the C2-Amino group.

  • Major Impurity (6-Chloro): Driven by the ortho-directing effect of the C2-Amino group and the para-directing effect of the C3-Methoxy group.

  • Minor Impurity (4-Chloro): Driven by the ortho-directing effect of the C3-Methoxy group (sterically hindered).

Table 1: Common Impurity Profile

Impurity TypeOriginDetection (TLC/HPLC)Removal Strategy
Regioisomer (6-Chloro) Competitive chlorination at C6 position.[1]Close eluting spot (often slightly less polar).Fractional Recrystallization (Solvent Specificity).[1]
Over-chlorinated (Dichloro) Excess chlorinating agent (NCS/SO₂Cl₂).[1]Non-polar spot (High Rf).Reslurry in non-polar solvent (Hexane/Heptane).
Starting Material Incomplete reaction.Distinct polar spot (Lower Rf).Chemical wash (Acid/Base) or Column Chromatography.[1]
Oxidation Byproducts Air oxidation of aniline moiety.[1]Colored smear at baseline.Activated Carbon treatment.[1][2]
Module 2: Purification Protocols
Protocol A: Fractional Recrystallization (Recommended)

Best for: Removing 6-chloro regioisomer and trace starting material.[1]

Theory: The 3-methoxy group provides specific solubility characteristics.[1] The 5-chloro isomer typically packs more efficiently in the crystal lattice than the 6-chloro isomer due to symmetry, allowing for separation via controlled cooling.

Reagents:

  • Solvent A: Ethanol (absolute) or Acetonitrile (ACN).[1]

  • Solvent B (Anti-solvent): Water.[1]

Step-by-Step Workflow:

  • Dissolution: Charge crude solid (10 g) into a flask. Add Ethanol (50 mL) and heat to reflux (78°C).

    • Checkpoint: If the solution is dark/black, add Activated Carbon (0.5 g), stir for 10 mins at reflux, and filter hot through Celite.

  • Saturation: If the solid is not fully dissolved, add Ethanol in 5 mL increments until clear.

  • Nucleation: Remove from heat. Allow to cool slowly to 40-45°C with gentle stirring.

  • Anti-solvent Addition: Dropwise add Water (warm, ~40°C) until persistent turbidity is observed (approx. 10-20 mL).

  • Crystallization: Allow the mixture to cool to room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

    • Critical Step: Do not crash cool.[1] Rapid cooling traps the 6-chloro isomer in the lattice.

  • Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 45°C for 6 hours.

Protocol B: Reslurry / Trituration

Best for: Removing highly non-polar impurities (dichloro species) or oily residues.[1]

Step-by-Step Workflow:

  • Place the crude solid in a flask.

  • Add a non-polar solvent (e.g., Heptane or Hexane/MTBE 9:1 ) at a ratio of 5 mL per gram of solid.

  • Heat the slurry to 50°C for 30 minutes. (The product should not dissolve; impurities should leach out).

  • Cool to room temperature.

  • Filter the solid and wash with fresh Hexane.

Module 3: Troubleshooting Guide

Issue 1: "My product is oiling out instead of crystallizing."

  • Cause: The solution is too concentrated, or the temperature dropped too fast, surpassing the "metastable limit" where oiling occurs before nucleation.

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add a small "seed crystal" of pure product at 5-10°C below the boiling point.

    • Add the anti-solvent (water) much slower.

    • Expert Tip: Use a "solvent switch." Dissolve in minimal Ethyl Acetate, then slowly add Heptane while distilling off the Ethyl Acetate.

Issue 2: "The melting point is depressed (wide range)."

  • Cause: Presence of the 6-chloro regioisomer (eutectic mixture formation).[1]

  • Solution: Perform a second recrystallization using a different solvent system. If Ethanol/Water failed, try Toluene/Heptane . The different polarity interactions can disrupt the co-crystallization of the isomer.

Issue 3: "TLC shows a persistent spot just above my product."

  • Cause: Likely the 4,5-dichloro or 5,6-dichloro impurity.

  • Solution: These are significantly less polar. A short "plug filtration" through silica gel using 10% Ethyl Acetate in Hexane will elute these impurities first. Collect the later fractions for your product.

Module 4: Visualization & Logic
Figure 1: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity Regio Regioisomer (6-Cl) CheckImpurity->Regio Isomer present OverChlor Over-Chlorinated (Dichloro) CheckImpurity->OverChlor High Rf spots StartMat Unreacted Starting Material CheckImpurity->StartMat Low Rf spots Color Colored/Tarry Impurities CheckImpurity->Color Dark color Recryst Protocol A: Fract. Recrystallization (EtOH/Water or Toluene) Regio->Recryst Best Separation Reslurry Protocol B: Reslurry (Heptane/MTBE) OverChlor->Reslurry Solubility diff Chromat Flash Chromatography (Gradient Elution) StartMat->Chromat Polarity diff Carbon Activated Carbon Treatment (Hot Filtration) Color->Carbon Carbon->Recryst Next Step

Caption: Decision matrix for selecting the optimal purification method based on impurity type.

Frequently Asked Questions (FAQs)

Q1: Why is the 6-chloro isomer so difficult to remove? A: The 6-chloro isomer is structurally very similar to the 5-chloro target.[1] Both have the same functional groups (Amino, Chloro, Methoxy, Cyano) attached to the benzene ring. Their solubilities and adsorption coefficients on silica are nearly identical. Separation relies on subtle differences in crystal packing density (Recrystallization) or slight pKa variations (HPLC).

Q2: Can I use acid-base extraction to purify this? A: Generally, no. While the amino group is basic, the presence of the electron-withdrawing Nitrile (-CN) and Chloro (-Cl) groups significantly lowers the basicity (pKa) of the aniline nitrogen. It may not protonate fully with weak acids, or it may hydrolyze the nitrile group to an amide/acid if strong acids/bases are used aggressively. Neutral purification methods are safer.

Q3: What is the expected yield after recrystallization? A: For a crude purity of ~85%, a successful recrystallization typically yields 60-70% recovery.[1] Higher yields often indicate that impurities (isomers) are co-precipitating. It is better to sacrifice some yield for >98% purity, especially for drug development applications.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53381035, 2-Amino-5-chloro-3-methylbenzonitrile. Retrieved from [Link](Note: Analogous structural data used for solubility/pKa extrapolation).[1]

  • Google Patents.Method for preparing 2-amino-5-chloro-3-methylbenzoic acid (CN119143618A).

Sources

Technical Support Center: Purification of 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Amino-5-chloro-3-methoxybenzonitrile CAS: 123533-06-6 (Representative) Physicochemical Profile: [1][2][3]

  • Functional Groups: Primary amine (weakly basic, H-bond donor), Nitrile (polar, H-bond acceptor), Methoxy (lipophilic/polar), Chloro (lipophilic, electron-withdrawing).[2][3][4]

  • Solubility Challenges: The molecule possesses a "push-pull" electronic structure (Amino donor vs. Nitrile/Chloro acceptor), creating significant dipole moments.[1][2][3][4] It often exhibits high solubility in polar aprotic solvents (DMSO, DMF) but moderate-to-low solubility in non-polar hydrocarbons.[1][2][3][4]

  • Critical Impurities: Regioisomers (e.g., 4-chloro analog), over-chlorinated byproducts (dichloro-species), and oxidative degradation products (azo/nitroso species).[1][2][3][4]

This guide provides a self-validating logic for solvent selection, moving beyond "recipes" to understanding the thermodynamic fit between solute and solvent.

Solvent Selection Matrix

The following table summarizes the most effective solvent systems based on empirical data for substituted aminobenzonitriles.

Solvent SystemRoleTemp RangePrimary UtilityTechnical Note
Ethanol / Water Standard Reflux

0°C
General PurityBest balance of yield and purity.[1][2][3] The high dielectric constant of water forces the hydrophobic chloro-aryl core to crystallize.
2-Propanol (IPA) Isomer Control Reflux

RT
Regioisomer RemovalSlower crystal growth in IPA often discriminates better between the 5-chloro and 4-chloro isomers than EtOH.[1][2][3]
Toluene Polymorph 85°C

5°C
High-Purity PolishExcellent for removing polar, tarry impurities.[1][2][3][4] Requires higher temperatures; use if the crude is dry and free of inorganic salts.[1][2][4]
EtOAc / Heptane Binary Reflux

RT
Lipophilic CleanupUse if the impurity profile is dominated by non-polar starting materials.[1][3][4]

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's condition.

SolventSelection Start Analyze Crude Purity (HPLC/TLC) Decision1 Is purity > 85%? Start->Decision1 RouteA Primary Route: Ethanol/Water (9:1) Decision1->RouteA Yes RouteB Pre-treatment Required Decision1->RouteB No Final Dry Product (Vacuum, 45°C) RouteA->Final Decision2 Major Impurity Type? RouteB->Decision2 Imp_Polar Tarry/Oxidized (Dark Color) Decision2->Imp_Polar Polar/Color Imp_Isomer Regioisomer (4-Cl analog) Decision2->Imp_Isomer Structural Action_Charcoal Activated Carbon Filter then IPA Recrystallization Imp_Polar->Action_Charcoal Action_Toluene Toluene Recrystallization (Slow Cool) Imp_Isomer->Action_Toluene Action_Charcoal->Final Action_Toluene->Final

Caption: Logic flow for selecting the optimal purification pathway based on impurity profile.

Troubleshooting Guide & FAQs

This section addresses specific failure modes encountered during the purification of this compound.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "I dissolved the solid in hot ethanol. As it cooled, oily droplets formed at the bottom instead of crystals."[2][3][4]

Root Cause: This phenomenon, known as oiling out, occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to exist as a metastable liquid phase before crystallizing.[3][4] It is thermodynamically distinct from crystallization and traps impurities.[1][2][3][4]

Corrective Protocol:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Seed the Solution: Add a tiny amount (0.1% wt) of pure crystal seeds at a temperature just below the saturation point (cloud point).

  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[1][2][3][4]

  • Agitation: Maintain vigorous stirring. This prevents the oil droplets from coalescing into a single mass at the bottom.[1][2][4]

Issue 2: Persistent Coloration (Pink/Brown)

User Report: "The product is chemically pure by NMR, but it has a persistent pinkish-brown hue."

Root Cause: Anilines are prone to oxidation, forming trace azo- or nitroso- compounds.[1][2][4] These are highly chromophoric; even ppm levels can discolor the bulk solid.[1][2][3][4]

Corrective Protocol:

  • Solvent Switch: Use Methanol for the dissolution step.[1][2][3][4]

  • Carbon Treatment: Add Activated Charcoal (5-10 wt%) to the boiling solution.[1][2][3][4]

    • Critical Step: Do not add charcoal to a superheated solution (risk of eruption).[1][2][3][4] Cool slightly, add charcoal, then return to boil for 15 minutes.

  • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.[1][2][3][4]

  • Acidic Wash (Optional): If color persists, a wash with dilute sodium bisulfite solution can reduce oxidative impurities.[1][2][3][4]

Issue 3: Low Yield with Ethanol/Water

User Report: "I used the Ethanol/Water method, but my recovery is only 40%."

Root Cause: The amino and nitrile groups facilitate hydrogen bonding with water, increasing solubility more than expected for a chlorinated aromatic.[1][3][4]

Corrective Protocol:

  • Adjust Ratio: You likely used too much ethanol.[1][2][3][4] The target ratio should be closer to 1:1 or 1:2 (EtOH:Water) at the endpoint.[1][2][3][4]

  • Anti-solvent Addition: Dissolve in minimal hot Ethanol. Add hot Water dropwise until permanent turbidity is just observed.[1][2][4] Then add a small excess of Ethanol to clear it, and let it cool.[1][2][4]

  • Ice Bath: Ensure the final temperature reaches 0-5°C and hold for at least 2 hours to drive precipitation.[1][2][3][4]

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

Objective: Purification of 10g Crude this compound.

  • Dissolution:

    • Place 10g crude material in a 250mL round-bottom flask.

    • Add Ethanol (95%) in 5mL portions while heating to reflux (approx. 78°C).

    • Target: Use the minimum volume required to dissolve the solid completely (approx. 50-80mL).[1][2][4]

  • Clarification (If needed):

    • If insoluble particles remain, perform a hot filtration.[1][2][3][4]

  • Crystallization:

    • Remove from heat source.[1][2][3][4]

    • While still hot, add Water (pre-warmed to 60°C) dropwise.

    • Stop adding water when a faint cloudiness persists (approx. 20-40mL water).[1][2][3][4]

    • Add 1-2mL of Ethanol to restore clarity.[1][2][3][4]

  • Nucleation & Growth:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Once room temperature is reached, transfer to an ice bath (0-4°C) for 1 hour.[1][2][4]

  • Isolation:

    • Filter using a Buchner funnel.[1][2][4]

    • Wash: Rinse the cake with a cold mixture of Ethanol/Water (1:1).[1][2][3][4]

    • Dry: Vacuum oven at 45°C for 12 hours.

References

  • World Intellectual Property Organization. (2021).[1][2][3][4] WO2021086957 - An Efficient New Process for Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide.[1][2][4][5] (Describes purification of analogous chloro-amino-benzamides using alcohol solvents). Link

  • BenchChem. (2025).[1][2][3][4][6] Technical Guide: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. (Protocol for nitro-substituted methoxybenzonitriles). Link[1][2][3][4]

  • National Institutes of Health (PubChem). (2025).[1][2][3][4] this compound Compound Summary.Link[1][2][3][4]

  • Google Patents. (2019).[1][2][3][4] CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.[1][2][4][7][8] (Details chlorination and purification steps for related scaffolds). Link

Sources

Technical Support Center: Optimizing Workflows with 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Welcome to the technical support hub for 2-Amino-5-chloro-3-methoxybenzonitrile . This guide addresses the unique reactivity profile created by the "push-pull" electronics of this scaffold.

  • The "Push": The 3-Methoxy group (electron-donating via resonance) and 2-Amino group activate the ring.

  • The "Pull": The 1-Cyano and 5-Chloro groups withdraw electron density.

  • The Steric Crunch: The 2-Amino group is sandwiched between the Cyano and Methoxy groups. This steric crowding is the primary cause of experimental failure, particularly in N-alkylation and cyclization kinetics.

Quick Reference Data
FeatureChemical ConsequenceOperational Risk
2-Amino (Sterically Crowded) Reduced nucleophilicity; hindered attack.Incomplete cyclization; requires higher temperatures or stronger electrophiles.
1-Cyano Group Susceptible to hydrolysis (Pinner reaction).Unintended conversion to amide/acid under acidic/basic catalysis.[1]
3-Methoxy Group Activates C2/C4/C6; Lewis base site.Demethylation if exposed to strong Lewis acids (e.g., BBr₃, AlCl₃).
5-Chloro Group Aryl halide handle.[2]Generally stable, but requires specialized ligands for Pd-catalyzed coupling due to electronic deactivation.

Troubleshooting Guide: Cyclization & Heterocycle Formation

Context: The most common application of this intermediate is the synthesis of 4-anilinoquinazolines (e.g., EGFR inhibitors) or quinazolinones .

Q1: My cyclization with formamidine acetate (or DMF-DMA) is stalling. Why?

Diagnosis: Steric hindrance from the 3-Methoxy group is retarding the initial nucleophilic attack of the amine onto the electrophile. Technical Fix:

  • Switch Reagents: If using Triethyl Orthoformate (TEOF), switch to DMF-DMA (N,N-Dimethylformamide dimethyl acetal). The resulting intermediate (amidine) forms faster.

  • Temperature: This substrate often requires temperatures >100°C. Ensure you are using a high-boiling solvent like Dioxane or Toluene , not THF.

  • Catalysis: Add a catalytic amount of Acetic Acid (AcOH) . This protonates the electrophile (DMF-DMA or TEOF), making it more susceptible to attack by the sterically hindered amine.

Q2: I am seeing a "Dimroth Rearrangement" product. How do I prevent this?

Diagnosis: In pyrimidine/quinazoline synthesis, the exocyclic amine and endocyclic nitrogen can swap places under basic conditions (alkali). Technical Fix:

  • Avoid Strong Bases: Do not use NaOH or KOH during the cyclization step.

  • Control pH: Maintain neutral to slightly acidic conditions (using AcOH) during the ring closure. The Dimroth rearrangement is thermodynamically driven but kinetically slow in neutral media.

Visual Workflow: Cyclization Troubleshooting

CyclizationWorkflow Start Start: Cyclization Reaction (Target: Quinazoline) CheckProduct Check LCMS: Is Product Formed? Start->CheckProduct Success Isolate & Purify CheckProduct->Success Yes Failure1 Issue: Starting Material Remains (Low Conversion) CheckProduct->Failure1 No conversion Failure2 Issue: Hydrolyzed Byproduct (Amide/Acid formed) CheckProduct->Failure2 Mass +18 or +19 Failure3 Issue: Wrong Isomer (Dimroth Rearrangement) CheckProduct->Failure3 Isomeric Mass Fix1 Action: Increase Temp >100°C Switch TEOF -> DMF-DMA Add cat. AcOH Failure1->Fix1 Fix2 Action: Dry Solvents (Karl Fischer <0.1%) Use Molecular Sieves Failure2->Fix2 Fix3 Action: Remove Strong Base Lower Temp slightly Check pH (Keep < 8) Failure3->Fix3

Caption: Decision tree for troubleshooting quinazoline synthesis from this compound.

Troubleshooting Guide: Side Reactions & Stability

Q3: The Nitrile (-CN) is hydrolyzing to an amide during workup. How do I stop this?

Diagnosis: The 3-Methoxy group donates electrons, making the nitrile carbon slightly less electrophilic, but the 5-Chloro withdraws. However, the primary culprit is usually basic aqueous workups or high-temperature acidic conditions . Technical Fix:

  • Quench Protocol: Do not quench reaction mixtures into strong base (NaOH). Use saturated NH₄Cl or phosphate buffer (pH 7) .

  • Avoid Pinner Conditions: If using alcohols (MeOH/EtOH) with acid (HCl), you risk forming the imidate ester (Pinner reaction). Use non-nucleophilic solvents (Acetonitrile, DCM) if acid is present.

Q4: I am losing the Methyl group (Demethylation) during downstream steps.

Diagnosis: You are likely using a strong Lewis Acid (e.g., BBr₃, AlCl₃) or strong Bronsted acid at high heat. The methoxy oxygen coordinates with the Lewis acid, facilitating cleavage. Technical Fix:

  • Alternative Reagents: If you need to perform a Friedel-Crafts or similar reaction elsewhere on the molecule, use milder Lewis acids like ZnCl₂ or FeCl₃ , which are less likely to cleave the aryl methyl ether.

  • Scavengers: If acidic conditions are unavoidable, strictly exclude nucleophiles (like iodide or bromide ions) that assist in the demethylation mechanism.

Advanced Protocol: Cross-Coupling on the 5-Cl Handle

Context: Users often attempt Suzuki or Buchwald-Hartwig couplings on the chlorine. This is challenging because the 5-Cl is electronically deactivated by the 2-Amino group (para-relationship) and the 3-OMe (meta-relationship).

Protocol: Activation of the 5-Chloro Position
  • Protection is Mandatory: You must protect the 2-Amino group first. The free amine will coordinate to the Palladium catalyst, poisoning it and shutting down the cycle.

    • Recommended PG: Acetyl (Ac) or Boc. Acetyl is preferred as it is smaller and withstands Suzuki conditions.

  • Ligand Selection: Standard PPh₃ will fail. You need electron-rich, bulky phosphine ligands to facilitate the oxidative addition into the unreactive Aryl-Chloride bond.

    • Gold Standard:XPhos or S-Phos (Buchwald Ligands).

    • Catalyst:Pd₂(dba)₃ or Pd(OAc)₂ .

  • Base Selection: Use K₃PO₄ (anhydrous) in 1,4-Dioxane or n-Butanol at 100-110°C.

Reactivity Map

ReactivityMap Center 2-Amino-5-chloro- 3-methoxybenzonitrile Amine 2-Amino (-NH2) Problem: Steric Crowding Risk: Catalyst Poisoning Center->Amine Nucleophile Nitrile 1-Cyano (-CN) Problem: Hydrolysis Risk: Amide Formation Center->Nitrile Electrophile Methoxy 3-Methoxy (-OMe) Problem: Demethylation Risk: Lewis Acid Sensitivity Center->Methoxy Activator Chloro 5-Chloro (-Cl) Problem: Low Reactivity Risk: Requires Bulky Ligands Center->Chloro Leaving Group

Caption: Functional group risk assessment map. Red = High Risk, Yellow = Moderate Risk, Blue/Green = Low Risk/Opportunity.

References & Authenticated Sources

  • Quinazoline Synthesis & Dimroth Rearrangement:

    • Source: El-Hashash, M. A., et al. "Synthesis and reactions of some 2-amino-quinazolin-4(3H)-one derivatives." Pakistan Journal of Scientific and Industrial Research, Vol 38, 1995.

    • Relevance: details the thermodynamic control required to prevent rearrangement in benzonitrile derivatives.

    • Link:

  • Nitrile Hydrolysis Control:

    • Source: Moorthy, J. N., & Singhal, N. "Facile and Selective Hydrolysis of Nitriles to Amides." Journal of Organic Chemistry, 2005.[1]

    • Relevance: Establishes pH boundaries for stopping hydrolysis at the amide stage.

    • Link:

  • Palladium Coupling on Deactivated Chlorides:

    • Source: Billingsley, K., & Buchwald, S. L. "Pd-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2007.

    • Relevance: Defines the necessity of XPhos/SPhos ligands for aryl chlorides with competing functionalities.

    • Link:

  • Synthesis of Gefitinib Intermediates (Relevant Analog):

    • Source:Organic Process Research & Development (OPRD), "Process Development for the Synthesis of Gefitinib."

    • Relevance: Provides industrial-scale protocols for handling 3-methoxy-substituted anilines in quinazoline construction.

    • Link:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Resolving Color Changes in 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-chloro-3-methoxybenzonitrile (CAS No. 1597172-05-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. We address the common challenge of color change during storage and provide expert-driven troubleshooting guides and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section directly answers the most common questions our team receives regarding the stability and handling of this compound.

Q1: Why has my this compound powder changed color from white/off-white to yellow or brown?

A1: The observed color change is almost always due to oxidation of the aromatic amine functional group.[1][2] Aromatic amines, particularly those with electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light (photooxidation) and elevated temperatures.[2] The oxidation process leads to the formation of highly conjugated, colored impurities, such as quinone-imines or N-oxides, which can impart a yellow to brown hue to the material even at very low concentrations.[2]

Q2: Is the discolored compound still usable for my synthesis?

A2: Usability depends entirely on the purity requirements of your specific reaction. While a slight color change may indicate the presence of only trace impurities, significant discoloration suggests a higher level of degradation. These impurities could potentially interfere with subsequent reactions, leading to lower yields, unexpected side products, or difficulties in purification. We strongly recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities before using the material in a critical step.[3][4]

Q3: What are the ideal storage conditions to prevent or minimize color change?

A3: Prevention is the most effective strategy. The stability of this compound is best maintained by rigorously excluding oxygen and light. Once a container is opened, the material's environment is compromised. To ensure long-term stability, follow the storage protocols summarized in the table below.

ParameterRecommended ConditionCausality / Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant responsible for the degradation of the amine group.[1][2] Blanketing the container headspace with an inert gas after each use is critical.
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation. Some suppliers explicitly recommend refrigerated storage.
Light Amber glass vial or opaque containerProtects the compound from photooxidation, where UV light can catalyze the formation of radical species and accelerate degradation.[2]
Container Tightly sealedPrevents the ingress of atmospheric oxygen and moisture.[5][6]

Q4: My compound arrived with a slight discoloration. What should I do?

A4: If the material is discolored upon arrival, first document the appearance. Then, contact the supplier's technical support to report the issue. Before use, you should perform an internal quality check. A quick purity assessment via Thin-Layer Chromatography (TLC) or a more quantitative analysis by HPLC is recommended to verify if the material meets the purity specifications stated on the Certificate of Analysis.

Q5: The purity of my discolored material is below my required specification. Can I purify it?

A5: Yes, discolored this compound can typically be purified to restore its quality. The two most common and effective laboratory-scale methods are recrystallization and column chromatography. Recrystallization is often sufficient for removing the polar, colored impurities.[7] For more challenging separations, column chromatography provides a higher degree of purification.[7] Detailed protocols for both methods are provided in Section 3.

Troubleshooting and Resolution Workflow

If you encounter a color change in your stored compound, follow this systematic workflow to assess, resolve, and prevent future occurrences.

Troubleshooting_Workflow start Start: Compound Appears Discolored visual_inspection Visual & Olfactory Inspection (Note color, consistency) start->visual_inspection purity_assessment Purity Assessment (Recommended: HPLC) visual_inspection->purity_assessment decision Does Purity Meet Experimental Specification? purity_assessment->decision purify Purify Material (See Protocols 3.2 & 3.3) decision->purify No use_as_is Use As-Is for Non-Critical Steps (Proceed with Caution) decision->use_as_is Yes post_purification Post-Purification Analysis (Confirm Purity via HPLC) purify->post_purification end End: Proceed with Experiment use_as_is->end store Store Purified Material Under Optimal Conditions (Inert Gas, 2-8°C, Dark) post_purification->store store->end

Caption: A logical workflow for resolving issues with discolored this compound.

Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the analysis and purification of this compound.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a baseline for assessing the purity of the compound and is crucial for validating the success of any purification procedure.[3]

ParameterRecommended Setting
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution as described.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate the resulting chromatogram. The purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage.

Protocol 3.2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of colored impurities.

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water). A suitable solvent will dissolve the compound when hot but sparingly when cold.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated carbon and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity using the HPLC method in Protocol 3.1.

Protocol 3.3: Purification by Column Chromatography

This method is recommended for material with significant impurity levels.

Procedure:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 80:20 v/v).

  • Tailing Reduction: Aromatic amines can "tail" on silica gel due to interaction with acidic silanol groups.[7] To mitigate this, add 0.5-1% triethylamine to the eluent mixture. This neutralizes the acidic sites, resulting in sharper peaks and better separation.[7]

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum. Confirm purity using the HPLC method in Protocol 3.1.

Chemical Mechanisms of Discoloration

The discoloration of this compound is rooted in the high reactivity of its aromatic amine group. The nitrogen lone pair increases the electron density of the aromatic ring, making it susceptible to oxidation.

Caption: Potential oxidation pathway leading to a colored, conjugated impurity.

The formation of extended conjugated systems, like the one shown in the hypothesized structure, shifts the absorption of light into the visible spectrum (400–700 nm), which is the fundamental basis for color in organic molecules.[8]

References

  • Subramanian, L. R. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 19. Thieme. [Link][9]

  • Gregory, P. (2012). Aromatic amines: use in azo dye chemistry. IMR Press. [Link][10]

  • International Agency for Research on Cancer. (1993). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link][8]

  • Innovative Polymers. (n.d.). Effects of Oxidation on Amine-Containing Materials. [Link][1]

  • Reddit. (2023, October 17). Are amines often yellow? r/chemistry. [Link][2]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?[Link][11]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link][4]

Sources

Validation & Comparative

Comparing 2-Amino-5-chloro-3-methoxybenzonitrile with structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 2-Amino-5-chloro-3-methoxybenzonitrile vs. Regioisomers[1]

Executive Summary: The 8-Methoxy Scaffold Advantage

In the development of next-generation kinase inhibitors—specifically targeting EGFR (T790M) and VEGFR2—the 8-methoxyquinazoline scaffold has emerged as a superior alternative to the classical 6,7-dimethoxy motifs found in first-generation drugs like Gefitinib.[1] The 8-methoxy substituent modulates solubility and creates a distinct steric environment that can evade common resistance mechanisms.

The critical gateway to this scaffold is This compound .[1] However, the synthesis of this intermediate is prone to regiochemical ambiguity. This guide objectively compares the target molecule against its common structural isomers (4-chloro and 6-chloro variants), providing experimental protocols to ensure regiochemical purity.[1]

Structural & Electronic Analysis

The synthesis of the target molecule typically proceeds via electrophilic aromatic substitution (chlorination) of 2-amino-3-methoxybenzonitrile.[1] Understanding the electronic competition between the Amino (-NH₂) and Methoxy (-OCH₃) groups is vital for controlling the reaction.

FeatureTarget: 5-Chloro IsomerIsomer A: 4-ChloroIsomer B: 6-Chloro
Structure Para to AminoMeta to MethoxyMeta to AminoOrtho to MethoxyOrtho to AminoPara to Methoxy
Electronic Driver Favored by Amino direction (Strongest Activator).[1]Disfavored (Steric crowding between NH₂ and OMe).Competitively formed (Activated by OMe, but sterically hindered).
Downstream Utility Cyclizes to 8-methoxy-6-chloroquinazoline (Active Scaffold).[1]Cyclizes to 8-methoxy-7-chloroquinazoline (Inactive/Off-target).[1]Cyclizes to 8-methoxy-5-chloroquinazoline (Sterically compromised).[1]
2.1 Visualizing the Electronic Conflict

The following diagram illustrates the directing effects and the divergence point where impurities are generated.

ReactionPathway Start 2-Amino-3-methoxybenzonitrile (Starting Material) Target TARGET: 5-Chloro Isomer (Major Product) Para to NH₂ Start->Target Chlorination (NCS/SO₂Cl₂) Major Pathway Impurity1 IMPURITY A: 4-Chloro Isomer (Trace) Trapped between NH₂/OMe Start->Impurity1 Steric Clash Impurity2 IMPURITY B: 6-Chloro Isomer (Minor) Ortho to NH₂ Start->Impurity2 Competitive Activation Quinazoline 8-Methoxy-6-chloroquinazoline (Kinase Inhibitor Core) Target->Quinazoline Cyclization (Formamidine Acetate)

Figure 1: Electrophilic substitution pathways. The amino group (strong activator) directs para to position 5, but the methoxy group (moderate activator) competes for positions 4 and 6.

Performance Comparison: Reactivity & Solubility
3.1 Cyclization Efficiency

The position of the chlorine atom drastically affects the yield of the subsequent cyclization step to form the quinazoline core.

  • 5-Chloro (Target): The 5-position is remote from the amidine formation site (CN/NH₂). Cyclization proceeds rapidly (>90% yield) with formamidine acetate.

  • 6-Chloro (Isomer): The chlorine at the 6-position (ortho to the amino group) creates significant steric hindrance, retarding the nucleophilic attack of the amino group on the formamidine reagent. This results in incomplete reaction and difficult-to-separate amidine intermediates.[1]

3.2 Solubility Profile (Purification Logic)

Exploiting solubility differences is the most effective way to remove the 6-chloro isomer.

Solvent System5-Chloro (Target)6-Chloro (Impurity)Purification Strategy
Ethanol (Hot) SolubleHighly SolubleRecrystallization is ineffective.[1]
Toluene/Heptane (1:4) Insoluble (Precipitates) SolubleRecommended: Slurry wash removes lipophilic impurities.
Acidic Water (pH 2) Soluble (Protonated)Less Soluble (Weak Basicity)Acid-base extraction can enrich the target due to higher pKa of the unhindered amine.
Experimental Protocol: Self-Validating Synthesis & Analysis

Objective: Synthesize this compound with <0.5% regioisomeric impurity.

4.1 Optimized Chlorination Protocol
  • Reagents: 2-Amino-3-methoxybenzonitrile (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (10 V).[1]

  • Procedure:

    • Dissolve starting material in Acetonitrile at 25°C.

    • Add NCS portion-wise over 1 hour to maintain temperature <30°C. Note: Exotherms promote 6-chloro formation.[1]

    • Stir for 4 hours. Monitor by HPLC.

    • Quench: Add water (20 V) to precipitate the crude product.

    • Purification (The Critical Step): Resuspend the wet cake in Toluene/Heptane (1:4) at 50°C for 1 hour. Cool to 0°C and filter. This slurry wash selectively dissolves the 6-chloro isomer and succinimide byproducts.

4.2 Analytical Validation (The "Meta-Coupling" Check)

You must validate the structure using ¹H NMR. The coupling constant (


) of the aromatic protons is the definitive "fingerprint" to distinguish the target from its isomers.
  • Target (5-Chloro): The protons are at positions 4 and 6. These are meta to each other.

    • Expected Signal: Two doublets with

      
       Hz .[1]
      
  • Isomers (4-Chloro or 6-Chloro): The remaining protons are ortho to each other.[1]

    • Expected Signal: Two doublets with

      
       Hz .[1]
      

Data Table: NMR Shift Prediction (DMSO-d₆)

Proton PositionTarget (5-Cl) Shift (ppm)Target Coupling (

)
Isomer (6-Cl) Shift (ppm)Isomer Coupling (

)
Ar-H (A) ~7.15 (H6)d, 2.3 Hz ~6.80 (H5)d, 8.5 Hz
Ar-H (B) ~7.30 (H4)d, 2.3 Hz ~7.45 (H4)d, 8.5 Hz
-OCH₃ ~3.85 (s)Singlet~3.82 (s)Singlet

Validation Rule: If your aromatic doublets show a splitting of >8 Hz, your process has failed regioselectivity control.

References
  • Quinazoline Scaffolds in Cancer Therapy

    • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Regioselectivity in Aromatic Chlorination

    • Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. Chemistry - An Asian Journal.[1] Link

  • NMR Characterization of Regioisomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note.[2] Link

  • Synthesis of Chlorinated Benzonitriles

    • Synthesis of 2-amino-5-chlorobenzonitrile.[1] ChemicalBook. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Amino-5-chloro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for 2-Amino-5-chloro-3-methoxybenzonitrile, a compound of interest for researchers and professionals in drug development. Our focus is on establishing robust, self-validating analytical systems that ensure data integrity and reproducibility, which are paramount in pharmaceutical research.

The Analytical Imperative: Why Elemental Composition Matters

This compound (Molecular Formula: C₈H₇ClN₂O) is a substituted benzonitrile, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Verifying the elemental composition of such molecules is a fundamental aspect of quality control and characterization. It serves as a primary confirmation of a compound's identity and purity, directly impacting its stoichiometric use in subsequent reactions and its ultimate safety and efficacy profile in drug development. An accurate elemental analysis is the first line of defense against impurities and structural misidentification.

Before delving into experimental methods, we must establish the theoretical elemental composition, our benchmark for accuracy.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Percentage (%)
Carbon C 12.011 8 96.088 52.62%
Hydrogen H 1.008 7 7.056 3.86%
Chlorine Cl 35.453 1 35.453 19.41%
Nitrogen N 14.007 2 28.014 15.34%
Oxygen O 15.999 1 15.999 8.76%

| Total | | | | 182.61 | 100.00% |

Note: Calculations are based on the molecular formula C₈H₇ClN₂O with a molecular weight of 182.61 g/mol .[1]

A Comparative Analysis of Core Methodologies

The determination of C, H, N, O, and Cl in a single organic molecule requires a combination of techniques. The most prevalent and reliable methods are based on high-temperature combustion or pyrolysis.[2]

CHN/S Analysis: The Combustion Method

The cornerstone of organic elemental analysis is the combustion method, often referred to as CHNS or CHN analysis.[3] The sample is combusted in a pure oxygen environment at high temperatures (typically ≥950°C), converting the elements into their gaseous oxides (CO₂, H₂O, NOₓ, SO₂).[2][3] These gases are then separated and quantified by various detectors.

Chlorine Determination: Extending the Combustion Principle

For halogenated compounds like ours, the combustion principle is adapted. After combustion, the resulting hydrogen chloride (HCl) is captured and quantified. The two most common detection methods are microcoulometry and titration.

  • Microcoulometry: This is a highly sensitive and automated technique where the combusted gases are passed through an electrolyte solution, and the amount of silver ions required to precipitate the chloride is measured coulometrically. This method is considered a standard for determining organic chlorides in various matrices.[4]

  • Titration (Schöninger Flask Method): A classic and cost-effective approach involves combusting the sample in an oxygen-filled flask containing an absorbing solution.[5] The resulting chloride ions are then titrated, often with silver nitrate using an adsorption indicator to detect the endpoint.[5]

Oxygen Determination: Pyrolysis

Direct oxygen determination cannot be achieved by combustion in an oxygen-rich environment. Instead, the sample undergoes pyrolysis (thermal decomposition in the absence of oxygen) in a helium or argon carrier gas stream. The sample is passed over platinized carbon, which quantitatively converts the oxygen into carbon monoxide (CO). The CO is then measured, typically by a non-dispersive infrared (NDIR) detector or a thermal conductivity detector (TCD).

Table 2: Comparison of Principal Analytical Techniques

Parameter CHN Combustion Analysis Chlorine by Combustion/Microcoulometry Oxygen by Pyrolysis
Principle High-temperature oxidation High-temperature oxidation followed by coulometric titration High-temperature decomposition in an inert atmosphere
Elements Determined C, H, N (and S) Cl (and other halogens) O
Typical Detectors NDIR (for C), TCD (for H), CLD or TCD (for N)[6] Microcoulometer NDIR or TCD
Accuracy High (typically ±0.3% absolute) High (typically ±0.3% absolute) High (typically ±0.3% absolute)
Precision Excellent (RSD < 0.2%) Excellent (RSD < 0.3%) Excellent (RSD < 0.2%)
Sample Size 1-5 mg 1-10 mg 1-5 mg
Key Advantages Fast, automated, well-established, multi-elemental.[2] High sensitivity (ppb levels possible), robust against matrix effects. Direct measurement, highly accurate.

| Potential Interferences | Incomplete combustion, presence of non-volatile inorganic salts. | Other halogens (Bromine, Iodine) can interfere if not separated. | Pyrolysis interferences are rare for organic compounds. |

The Role of Certified Reference Materials (CRMs)

Method validation and daily performance verification are impossible without the proper use of Certified Reference Materials (CRMs).[7] These materials, produced by accredited organizations under ISO 17034 and characterized in ISO/IEC 17025 compliant laboratories, provide the anchor of traceability for any measurement.[8][9]

While a specific CRM for this compound is unlikely to be commercially available, a robust validation strategy can be built using proxy CRMs that challenge the analytical system in similar ways.

Table 3: Recommended Certified Reference Materials for Method Validation

CRM Type Purpose Example Compounds Key Features
General CHNO Standard Calibration and validation of CHN and O analyzers. Acetanilide, EDTA, Cystine, Sulphanilamide[10] High purity, homogenous, stable, with certified values for C, H, N, O, and S.
Halogenated Organic Standard Calibration and validation of the chlorine determination method. 4-Chlorobenzoic Acid, 2-Chloro-4-nitroaniline Contains a certified mass fraction of chlorine, tests the combustion and detection efficiency for organochlorines.

| System Blank | To assess background contribution from consumables and the environment. | Empty tin or silver capsules. | Should yield results below the instrument's limit of detection. |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the determination of C, H, N, and Cl content. The causality behind each step is explained to emphasize the self-validating nature of the workflow.

Instrument Preparation & System Suitability
  • Instrument Startup: Power on the CHN analyzer and the Chlorine analyzer. Allow for the manufacturer-recommended warm-up period to ensure thermal stability of furnaces and detectors.

  • Leak Check: Perform an automated leak check. Causality: An airtight system is critical to prevent atmospheric nitrogen and oxygen from contaminating the carrier gas, which would lead to erroneously high N and O values and poor combustion efficiency.

  • Blank Analysis: Analyze three empty, pre-cleaned tin capsules (for CHN) or quartz cups (for Cl). The results should be below the established limit of quantitation. Causality: This step confirms that the analytical system, including consumables and gases, is not contributing significantly to the elemental signal.

  • CRM Analysis (System Suitability): Analyze a well-characterized CRM such as Acetanilide (for CHN) or 4-Chlorobenzoic Acid (for Cl). The results must fall within the certified range (e.g., ±0.3% of the certified value). Causality: This proves the instrument is performing correctly on the day of analysis and is capable of accurately measuring a known standard, thereby validating the entire analytical process from sample introduction to detection.

Sample Analysis
  • Sample Preparation: Ensure the this compound sample is homogenous. If necessary, gently grind the sample in an agate mortar and pestle.

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule (for CHN) or a combustion boat/cup (for Cl). Record the weight to at least 5 decimal places. Causality: Elemental analysis is a quantitative technique based on mass. The accuracy of the final percentage is directly dependent on the accuracy of the sample weight.

  • Analysis Sequence: Run the samples in a sequence bracketed by CRMs. A typical sequence would be: Blank, CRM, CRM, Sample 1, Sample 2, Sample 3, CRM. Causality: Bracketing samples with CRMs demonstrates that the instrument's calibration and performance did not drift during the analytical run, ensuring the trustworthiness of the sample results.

  • Replicate Analysis: Analyze each sample in triplicate. Causality: Multiple analyses provide the data needed to calculate precision (e.g., standard deviation), a key validation parameter that indicates the method's reproducibility.[11]

Workflow Visualization

The following diagram illustrates the logical flow of a self-validating elemental analysis experiment.

G cluster_prep 1. Preparation & Suitability cluster_analysis 2. Sample Analysis cluster_data 3. Data Evaluation cluster_report 4. Reporting p1 Instrument Startup & Leak Check p2 Blank Analysis (3 Replicates) p1->p2 p3 CRM Analysis (System Suitability) p2->p3 a1 Homogenize & Accurately Weigh Sample p3->a1 If Passed a2 Analyze Sample (3 Replicates) a1->a2 a3 Analyze Mid-Run CRM (Drift Check) a2->a3 d1 Calculate Mean, SD, RSD for Replicates a3->d1 d2 Compare Sample Results to Theoretical Values d1->d2 r1 Final Report with Validation Data d2->r1 d3 Verify Blanks & CRMs Meet Acceptance Criteria d3->d2

Caption: A self-validating workflow for elemental analysis.

Data Interpretation and Acceptance Criteria

The final step is to critically evaluate the data against established criteria. For pharmaceutical applications, a common acceptance criterion for elemental analysis is that the experimental values must be within ±0.4% of the theoretical values.

  • Accuracy: The mean experimental value for each element should be compared to the theoretical value calculated in Table 1. The difference should not exceed the acceptance limit.

  • Precision: The relative standard deviation (RSD) of the replicate analyses should typically be less than 0.5%. High precision indicates a stable instrument and consistent sample handling.[11]

  • System Integrity: The results for all blanks and CRMs run throughout the sequence must meet their respective acceptance criteria. If a CRM fails, the results for all subsequent samples are considered invalid until the system passes suitability again.

By adhering to a methodology grounded in high-quality instrumentation, validated with Certified Reference Materials, and executed within a self-validating workflow, researchers can generate elemental analysis data for this compound with the highest degree of scientific integrity and confidence.

References

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • Kovalent AB. (n.d.). Elemental Combustion Analyzers. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7ClN2O). Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Retrieved from [Link]

  • Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Morris, M. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing. Retrieved from [Link]

  • Kolisnyk, I., et al. (2019). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Retrieved from [Link]

  • Downer, T. M., Jr. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Retrieved from [Link]

  • LECO Corporation. (n.d.). Elemental Analysis Instruments. Retrieved from [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Retrieved from [Link]

  • Bruker Store. (n.d.). BRM423: Benzonitrile Raman standard with Certificate. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

  • Brammer Standard Company, Inc. (2024). Certificate of Analysis - BS 422A. Retrieved from [Link]

  • Abad, C., et al. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]

  • U.S. EPA. (1988). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]

  • Briti Scientific. (n.d.). Certified Reference Material. Retrieved from [Link]

  • Abad, C., et al. (2021). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. OPUS. Retrieved from [Link]

Sources

Differentiating 2-Amino-5-chloro-3-methoxybenzonitrile from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and neuroactive agents, 2-Amino-5-chloro-3-methoxybenzonitrile (Target) often serves as a critical scaffold. Its purity is paramount because regioisomers (e.g., 4-chloro or 6-chloro analogs) or unreacted starting materials (2-Amino-3-methoxybenzonitrile) can significantly alter Structure-Activity Relationship (SAR) profiles and toxicity.

This guide provides a definitive technical workflow to differentiate the Target from its primary metabolic or synthetic precursors. We move beyond basic identification to establish a self-validating analytical triad : NMR (Structural connectivity), HPLC (Purity profile), and MS (Isotopic validation).

Structural Logic & Synthetic Origins

To differentiate the product, one must understand the "noise." The most common synthetic route involves the electrophilic aromatic chlorination of 2-Amino-3-methoxybenzonitrile (Starting Material, SM).

  • The Challenge: The directing effects of the Amino (-NH2, strong activator, ortho/para) and Methoxy (-OCH3, activator, ortho/para) groups compete.

  • The Goal: Confirm chlorination occurred specifically at the C5 position (para to the amino group), avoiding the C4 or C6 regioisomers.

Structural Comparison Table
FeatureStarting Material (SM)Target Product (5-Cl)Regioisomer (4-Cl)
Formula C

H

N

O
C

H

ClN

O
C

H

ClN

O
Aromatic Protons 3 (H4, H5, H6)2 (H4, H6)2 (H5, H6)
Coupling Pattern Vicinal (Ortho)Meta Only Vicinal (Ortho)
Lipophilicity ModerateHighHigh

Protocol 1: NMR Spectroscopy (The Structural Gold Standard)

NMR is the only technique that definitively rules out regioisomers without requiring a reference standard for every impurity.

Mechanistic Insight

In the Starting Material, protons H4, H5, and H6 form a contiguous spin system (


 Hz). In the Target (5-Chloro), the chlorine atom replaces H5. This isolates H4 and H6, breaking the strong ortho-coupling.
Experimental Workflow
  • Solvent: DMSO-

    
     (Preferred for solubility and separating -NH
    
    
    
    protons).
  • Concentration: 10 mg/0.6 mL.

  • Acquisition: 16 scans min,

    
     = 2.0s.
    
Data Interpretation[1][2][3][4][5][6][7]
  • Starting Material: Look for a Triplet (or dd) at

    
     6.8–7.2 ppm (H5). This indicates two neighbors.[1]
    
  • Target Product: Look for Two Doublets in the aromatic region with a coupling constant of

    
     Hz .
    
    • Why? H4 and H6 are meta to each other. They cannot ortho-couple.

    • Diagnostic Signal: Absence of any coupling

      
       Hz in the aromatic region.
      
Visualization: NMR Decision Logic

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Integral Value Start->Count ThreeH 3H Integral Count->ThreeH Signal = 3H TwoH 2H Integral Count->TwoH Signal = 2H SM_Result Starting Material (Unreacted) ThreeH->SM_Result Coupling Check J-Coupling (Hz) TwoH->Coupling Ortho J > 7.0 Hz (Vicinal) Coupling->Ortho Meta J ~ 2.0 Hz (Meta) Coupling->Meta Regio_Result Regioisomer (4-Cl or 6-Cl) Ortho->Regio_Result Target_Result CONFIRMED TARGET 2-Amino-5-chloro-3-methoxy... Meta->Target_Result

Caption: Decision tree for interpreting proton NMR data to distinguish the 5-chloro target from starting materials and regioisomers.

Protocol 2: HPLC-UV/MS (Purity & Identity)

While NMR confirms structure, HPLC quantifies purity. The introduction of Chlorine significantly increases the lipophilicity (


) of the molecule, allowing for easy baseline separation from the starting material.
Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

Expected Performance
CompoundApprox. Retention (Relative)Mass Spec Signature (ESI+)
Starting Material 1.00 (

min)
[M+H]

= 149.07
Target (5-Cl) 1.35 (

min)
[M+H]

= 183.03 (Cl pattern)
Di-chloro Impurity 1.55 (

min)
[M+H]

= 217.00
Mass Spectrometry Validation (The "Smoking Gun")

The presence of Chlorine provides a distinct isotopic fingerprint due to the natural abundance of


 (75.8%) and 

(24.2%).[1]
  • Starting Material: Single peak at M+1.

  • Target: Two peaks separated by 2 Da with an intensity ratio of 3:1 .

    • Validation Step: If the M+2 peak is missing or <10% intensity, the product is NOT chlorinated.

Visualization: HPLC Method Development

HPLC_Workflow cluster_peaks Chromatogram Output Sample Crude Reaction Mix Column C18 Column (Hydrophobic Interaction) Sample->Column Inject Detector MS Detector (ESI+ Mode) Column->Detector Elute Peak1 Peak 1 (Early) Polar: SM No Cl Isotope Detector->Peak1 Low logP Peak2 Peak 2 (Late) Non-Polar: Target 3:1 Isotope Ratio Detector->Peak2 High logP

Caption: HPLC workflow illustrating the separation based on hydrophobicity and MS confirmation via isotope patterns.

Protocol 3: Infrared Spectroscopy (Rapid Screening)

IR is less specific than NMR but useful for rapid "goods-in" QC.

  • Nitrile Stretch (

    
    ):  Look for a sharp band at 2200–2220 cm
    
    
    
    .
    • Shift: The Chlorine atom (electron-withdrawing) may cause a slight blue shift (higher wavenumber) compared to the starting material, but this is subtle (~5-10 cm

      
      ).
      
  • Fingerprint Region: The C-Cl stretch typically appears between 850–550 cm

    
     .[3] However, this region is crowded.
    
  • Differentiation: The most reliable IR difference is the substitution pattern overtone in the 1660–2000 cm

    
     region, though this requires a reference library. For rapid differentiation, rely on the absence  of the specific C-H bending vibration of the H5 proton seen in the starting material.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Sielc Technologies. (n.d.). Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link] (Reference for HPLC behavior of chloro-benzonitriles).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23842-82-2 (2-Amino-5-methoxybenzonitrile). Retrieved from [Link] (Spectral data for the starting material scaffold).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.